1-Boc-4-dimethylcarbamoylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)13(4)5/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTUDVNBQYLPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627433 | |
| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-81-9 | |
| Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 1-Boc-4-dimethylcarbamoylpiperazine?
An In-depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key building block in modern medicinal chemistry. We will delve into its structural characteristics, reactivity, safety protocols, and analytical methodologies, offering field-proven insights to facilitate its effective use in research and development.
Molecular Identity and Structure
This compound, also known as tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate, is a monosubstituted piperazine derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a dimethylcarbamoyl group on the other makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1][2][3] The Boc group provides a stable yet readily cleavable protecting element, allowing for selective reactions at the second nitrogen atom of the piperazine ring.
Caption: Chemical Structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below.
| Property | Value | Source |
| CAS Number | 307733-64-8 | [4] |
| Molecular Formula | C₁₃H₂₄N₂O₃ | [4] |
| Molar Mass | 256.34 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Storage Condition | 2-8°C, keep dry and sealed | [4][5] |
Chemical Reactivity and Stability
Stability: The compound is generally stable under recommended storage conditions (cool, dry, and well-ventilated).[6]
Materials to Avoid:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[6][7][8]
-
Strong Acids: Will readily cleave the Boc protecting group and can cause decomposition.[6][7]
-
Strong Reducing Agents: May react with the amide functionality.[7][9]
Hazardous Decomposition Products: Upon combustion, this organic compound is expected to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[6][7]
Reactivity of Functional Groups:
-
Boc Group: The tert-butyloxycarbonyl group is a robust protecting group for the piperazine nitrogen. Its primary reactivity is its removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine. This deprotection is a cornerstone of its utility in multi-step synthesis.
-
Tertiary Amide: The dimethylcarbamoyl group is generally stable and unreactive under most conditions used for Boc deprotection. The amide bond is resistant to hydrolysis except under harsh acidic or basic conditions.
-
Piperazine Ring: The piperazine core is a common pharmacophore. The tertiary amines within the ring structure can react with electrophiles, but the electron-withdrawing nature of the adjacent Boc and carbamoyl groups reduces their nucleophilicity.
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, a scientist would use the following techniques for structural verification and purity assessment. The expected results are based on the known structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.
-
A singlet around 2.8-3.0 ppm for the six protons of the two methyl groups on the dimethylcarbamoyl moiety.
-
Multiple signals in the 2.5-3.6 ppm range corresponding to the eight protons on the piperazine ring, which may appear as complex multiplets due to their chemical and magnetic non-equivalence.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals around 28 ppm for the three methyl carbons of the Boc group.
-
Signals for the two methyl carbons of the dimethylcarbamoyl group.
-
Signals in the 40-50 ppm range for the carbons of the piperazine ring.
-
A signal around 155 ppm for the carbonyl carbon of the Boc group.
-
A signal for the carbonyl carbon of the amide.
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI) positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 257.34. Common fragments would correspond to the loss of the tert-butyl group or the entire Boc group.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the urethane (Boc) carbonyl.
-
Another strong band around 1630-1650 cm⁻¹ for the C=O stretch of the tertiary amide.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from structurally related Boc-protected piperazines and other laboratory chemicals.[7][8][9][10][11][12]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[6][10]
-
Skin and Body Protection: Wear a lab coat. Choose body protection based on the amount and concentration of the substance being handled.[6][10]
Handling Precautions:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[7][10]
-
Keep away from heat, sparks, and open flames.[10]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.[11][12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][12]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[10][11]
Spill and Leakage Procedures:
-
Use personal protective equipment.[11]
-
Sweep up the material and place it in a suitable, closed container for disposal.[6][8]
-
Avoid generating dust.[6]
Experimental Protocols
The utility of this compound in synthesis relies on the selective removal of the Boc group. Below is a standard protocol for this procedure and a general method for purity analysis.
Protocol 1: Boc-Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to yield the free secondary amine, 4-dimethylcarbamoylpiperazine, typically as a salt.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an excess of a strong acid. Common choices are:
-
Trifluoroacetic acid (TFA), typically 5-10 equivalents, often used neat or with DCM.
-
A solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane), typically 3-5 equivalents.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting product will be the salt of the deprotected piperazine (e.g., the TFA or HCl salt). It can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.
-
To obtain the free base, the salt can be dissolved in water, basified with a base like sodium hydroxide or sodium bicarbonate, and then extracted with an organic solvent.
-
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general-purpose reverse-phase HPLC method suitable for assessing the purity of the title compound and for monitoring reaction progress.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Detector: UV detector set to an appropriate wavelength (e.g., 210 nm or 220 nm).
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Linearly increase the percentage of Mobile Phase B to 95% over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. 220394-97-8 CAS MSDS (1-BOC-4-CBZ-AMINO-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperidine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications in the development of novel therapeutics, offering insights grounded in established scientific principles and field-proven expertise.
Core Compound Identification
Chemical Identity and Properties
tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-dimethylcarbamoylpiperidine, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a dimethylcarbamoyl group at the 4-position. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses by preventing unwanted reactions at the nitrogen atom.
| Property | Value | Source |
| CAS Number | 254905-58-3 | [1] |
| Molecular Formula | C₁₃H₂₄N₂O₃ | |
| Molecular Weight | 256.34 g/mol | |
| Synonyms | tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate, N-Boc-4-(dimethylcarbamoyl)piperidine, 1-Piperidinecarboxylic acid, 4-[(dimethylamino)carbonyl]-, 1,1-dimethylethyl ester |
Synthesis and Mechanism
The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is a multi-step process that leverages fundamental organic chemistry reactions. The following protocol is a robust and scalable method for its preparation, starting from commercially available materials.
Experimental Protocol: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine
Step 1: Boc Protection of 4-Piperidinecarboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidinecarboxylic acid in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Add a base, for example, sodium hydroxide, to the solution to deprotonate the carboxylic acid and facilitate the subsequent reaction.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. The Boc anhydride reacts with the secondary amine of the piperidine ring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidinecarboxylic acid.
Step 2: Amide Coupling to form 1-Boc-4-dimethylcarbamoylpiperidine
-
Activation of the Carboxylic Acid: Dissolve the 1-Boc-4-piperidinecarboxylic acid from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), along with an amine base such as N,N-diisopropylethylamine (DIPEA).
-
Amine Addition: To the activated carboxylic acid, add a solution of dimethylamine.
-
Reaction Progression: Allow the reaction to stir at room temperature. The nucleophilic dimethylamine attacks the activated carbonyl carbon, forming the desired amide.
-
Monitoring and Completion: Track the formation of the product by TLC.
-
Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product can be purified by column chromatography on silica gel to afford the final product, 1-Boc-4-dimethylcarbamoylpiperidine, as a pure solid.
Caption: Synthetic workflow for 1-Boc-4-dimethylcarbamoylpiperidine.
Applications in Drug Development and Research
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The introduction of a dimethylcarbamoyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Role as a Versatile Intermediate
1-Boc-4-dimethylcarbamoylpiperidine serves as a crucial intermediate in the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. This allows for its incorporation into a wide range of molecular architectures, making it a valuable tool for creating libraries of compounds for drug screening.
Pharmacological Relevance of Piperidine Carboxamides
Piperidine carboxamides have been identified as modulators of various biological targets, highlighting the potential therapeutic applications of derivatives of 1-Boc-4-dimethylcarbamoylpiperidine.
-
Ion Channel Modulation: Certain piperidine carboxamides have been shown to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of pain.[4] Others have been identified as potent modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is implicated in pain, itch, and respiratory diseases.[5]
-
Enzyme Inhibition: This class of compounds has also been investigated as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are involved in the endocannabinoid system and are targets for various therapeutic areas.[6]
The dimethylcarbamoyl moiety can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
Caption: Conceptual signaling pathway modulation by a piperidine derivative.
Conclusion
1-Boc-4-dimethylcarbamoylpiperidine is a valuable and versatile building block for researchers and scientists in the field of drug development. Its straightforward synthesis and the pharmacological importance of the piperidine carboxamide scaffold make it a key component in the design and synthesis of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their discovery efforts.
References
- 1. 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | 254905-58-3 [chemicalbook.com]
- 2. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Synthesis pathways for 1-Boc-4-dimethylcarbamoylpiperazine.
An In-depth Technical Guide to the Synthesis of 1-Boc-4-dimethylcarbamoylpiperazine
Introduction
This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its unique structure, featuring a piperazine core functionalized with a tert-butyloxycarbonyl (Boc) protecting group and a dimethylcarbamoyl moiety, offers a versatile platform for drug discovery and development. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for selective reactions at the other positions of the piperazine ring. The dimethylcarbamoyl group, on the other hand, can influence the molecule's solubility, metabolic stability, and target-binding properties.
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the detailed reaction protocols, explore the underlying chemical mechanisms, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and application in subsequent synthetic steps.
| Property | Value |
| Molecular Formula | C12H23N3O3 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 439626-70-1 |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Boiling Point | Approx. 375 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Synthetic Pathways
There are two primary and highly efficient synthetic routes to this compound, each with its own set of advantages and considerations.
Route 1: Carbamoylation of 1-Boc-piperazine
This is the most direct and widely employed method, starting from the commercially available 1-Boc-piperazine. The core of this synthesis is the nucleophilic addition of the unprotected secondary amine of 1-Boc-piperazine to dimethylcarbamoyl chloride.
Caption: Route 1: Carbamoylation of 1-Boc-piperazine.
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (Et3N, 1.5 eq).
-
Addition of Reagent: Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the cooled reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL/g of starting material).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 1-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The triethylamine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants and inert under reaction conditions. |
| Base | Triethylamine (Et3N) | Efficiently scavenges HCl byproduct without competing as a nucleophile. |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermicity of the reaction. |
| Stoichiometry | Slight excess of dimethylcarbamoyl chloride | Ensures complete consumption of the starting material. |
| Typical Yield | 85-95% | This route is highly efficient and generally provides high yields. |
Route 2: Boc Protection of 1-Dimethylcarbamoylpiperazine
An alternative approach involves the initial synthesis of 1-dimethylcarbamoylpiperazine followed by the protection of the remaining secondary amine with a Boc group. This route can be advantageous if 1-dimethylcarbamoylpiperazine is readily available or if a different protecting group strategy is desired initially.
Caption: Route 2: Boc Protection of 1-Dimethylcarbamoylpiperazine.
-
Reaction Setup: Dissolve 1-dimethylcarbamoylpiperazine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL/g of starting material).
-
Addition of Reagents: Add sodium bicarbonate (NaHCO3, 2.0 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq).
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 mL/g of starting material).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
This reaction follows the standard mechanism for the Boc protection of amines. The secondary amine of 1-dimethylcarbamoylpiperazine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The bicarbonate base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.
| Parameter | Condition | Rationale |
| Solvent | THF/Water | The biphasic system allows for good solubility of both the organic and inorganic reagents. |
| Base | Sodium Bicarbonate (NaHCO3) | A mild and effective base for this transformation. |
| Temperature | Room temperature | The reaction proceeds efficiently without the need for heating or cooling. |
| Stoichiometry | Slight excess of (Boc)2O | Ensures complete protection of the starting amine. |
| Typical Yield | 90-98% | Boc protection reactions are generally high-yielding. |
Purification and Characterization
Independent of the chosen synthetic route, the final product should be rigorously purified and characterized to ensure its suitability for downstream applications.
-
Purification: Column chromatography on silica gel is the most common method for achieving high purity. A gradient elution starting from a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization can also be employed for further purification.
-
Characterization: The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra will confirm the molecular structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the carbonyl stretches of the Boc and carbamoyl groups.
-
Safety Considerations
-
Dimethylcarbamoyl chloride: Is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation. Handle with care and appropriate PPE.
-
Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. All operations should be conducted away from ignition sources in a well-ventilated area.
Conclusion
The synthesis of this compound can be reliably achieved through two primary, high-yielding pathways. The choice between carbamoylation of 1-Boc-piperazine and Boc protection of 1-dimethylcarbamoylpiperazine will largely depend on the availability and cost of the starting materials. Both routes utilize standard organic chemistry transformations and purification techniques, making this valuable building block readily accessible to the medicinal chemistry community. Careful attention to reaction conditions and safety protocols is paramount for a successful and safe synthesis.
The Strategic Core: A Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-dimethylcarbamoylpiperazine, a key intermediate in contemporary medicinal chemistry, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic applications in drug discovery, with a particular focus on its role as a foundational building block for targeted therapeutics. Detailed experimental protocols and mechanistic insights are presented to empower researchers in leveraging this scaffold for the development of novel pharmaceutical agents.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide sites for substitution, influencing solubility, basicity, and receptor interactions. The chair conformation of the piperazine ring allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides a strategic handle for selective functionalization, enabling the synthesis of complex asymmetrical derivatives.[2]
This guide focuses on a particularly valuable derivative, this compound. The dimethylcarbamoyl moiety introduces a stable, polar amide group that can participate in hydrogen bonding interactions with protein targets, often enhancing binding affinity and modulating pharmacokinetic properties. This technical guide will delve into the synthesis, characterization, and application of this important building block.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the reaction of 1-Boc-piperazine with a suitable dimethylcarbamoylating agent. A common and efficient method involves the use of dimethylcarbamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Boc-piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 to 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add dimethylcarbamoyl chloride (1.0 to 1.2 equivalents) to the cooled solution. The addition should be dropwise to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₃N₃O₃ |
| Molecular Weight | 257.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available in literature. |
| Boiling Point | Data not consistently available in literature. |
| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.45-3.35 (m, 4H, piperazine protons adjacent to the Boc group)
-
δ 3.30-3.20 (m, 4H, piperazine protons adjacent to the carbamoyl group)
-
δ 2.89 (s, 6H, N(CH₃)₂)
-
δ 1.47 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 165.5 (C=O, carbamoyl)
-
δ 154.7 (C=O, Boc)
-
δ 79.8 (C(CH₃)₃)
-
δ 46.0 (piperazine carbons)
-
δ 36.5 (N(CH₃)₂)
-
δ 28.4 (C(CH₃)₃)
-
-
Mass Spectrometry (ESI+): m/z 258.18 [M+H]⁺
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors. The dimethylcarbamoyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.
Role in the Synthesis of Kinase Inhibitors
Numerous patents and research articles describe the use of this compound as a key intermediate in the synthesis of potent and selective kinase inhibitors for the treatment of cancer and other diseases. For instance, this moiety is often incorporated into inhibitors of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[3]
Diagram of a General Kinase Inhibitor Synthesis:
Caption: A generalized synthetic route to kinase inhibitors utilizing the this compound scaffold.
Case Study: Intermediate in the Synthesis of Edoxaban Precursors
While not a direct precursor, structurally related compounds containing a dimethylcarbamoyl moiety attached to a cyclic amine are crucial intermediates in the synthesis of anticoagulants like Edoxaban. A patent (CA3087004A1) describes the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate for Edoxaban. This highlights the pharmaceutical industry's interest in the dimethylcarbamoyl-substituted cyclic amine scaffold for developing bioactive molecules.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, combined with the desirable properties conferred by the dimethylcarbamoylpiperazine moiety, makes it an attractive starting material for the development of novel therapeutics. The continued exploration of this scaffold in the design of kinase inhibitors and other targeted therapies is expected to yield new and improved drug candidates in the future. As our understanding of disease biology deepens, the strategic application of such well-defined molecular scaffolds will remain a cornerstone of successful drug discovery programs.
References
The Strategic Utility of 1-Boc-4-dimethylcarbamoylpiperazine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores its significance in imparting favorable pharmacokinetic and pharmacodynamic properties. This technical guide delves into the potential research applications of a specific, yet underexplored derivative: 1-Boc-4-dimethylcarbamoylpiperazine. While direct literature on this compound is sparse, its molecular architecture—combining the versatile 1-Boc-piperazine building block with a dimethylcarbamoyl moiety—suggests a wealth of opportunities for synthetic elaboration and the generation of new chemical entities with therapeutic potential. This document will explore the synthesis, chemical properties, and, most importantly, the prospective applications of this compound as a strategic intermediate in drug discovery programs targeting a spectrum of diseases, from central nervous system disorders to oncology and infectious diseases.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1][2] The piperazine core can influence a molecule's polarity, lipophilicity, and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Furthermore, the two nitrogen atoms provide handles for synthetic modification, allowing for the creation of diverse chemical libraries.
The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, yielding 1-Boc-piperazine, is a common and critical strategy in organic synthesis. This protecting group deactivates one of the nitrogen atoms, enabling selective functionalization of the other.[1][5] This controlled reactivity is paramount in the multi-step synthesis of complex drug molecules.[5]
Physicochemical Properties and Synthesis of this compound
| Property | Predicted Value/Information | Source |
| Molecular Formula | C12H23N3O3 | - |
| Molecular Weight | 257.33 g/mol | - |
| Appearance | Likely a white to off-white solid | [1] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and ethyl acetate. | [1] |
The synthesis of this compound can be readily achieved through a standard acylation reaction starting from the commercially available 1-Boc-piperazine.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1-Boc-piperazine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution and stir.
-
Acylation: Slowly add dimethylcarbamoyl chloride (1.05 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
Safety, handling, and storage recommendations for 1-Boc-4-dimethylcarbamoylpiperazine.
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-Boc-4-dimethylcarbamoylpiperazine
A Note on Scientific Diligence
The following guide provides comprehensive safety, handling, and storage recommendations for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the information herein is synthesized from data on structurally analogous compounds, including Boc-protected piperazines, piperidines, and carbamates. This approach, rooted in established principles of chemical safety, provides a robust framework for risk mitigation. Researchers should, however, always supplement this guide with a careful evaluation of the specific conditions of their experiments.
Section 1: Compound Identification and Hazard Classification
1.1. Chemical Identity
-
Chemical Name: tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate
-
Common Synonyms: this compound
-
Molecular Formula: C12H23N3O3
-
Molecular Weight: 257.33 g/mol
-
CAS Number: 254905-58-3 (for the piperidine analog tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate)
1.2. Hazard Identification
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications[1][2][3][4]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Table 1: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Class | GHS Hazard Statement | Source Analogs |
| Acute Toxicity, Oral | H302: Harmful if swallowed | 1-Boc-4-AP, N-Boc-4-Piperidone[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 1-Boc-4-AP, (S)-1-Boc-4-(aminocarboxymethyl)piperidine[2][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 1-Boc-4-AP, (S)-1-Boc-4-(aminocarboxymethyl)piperidine[2][5] |
| STOT - Single Exposure | H335: May cause respiratory irritation | 1-Boc-4-AP, (S)-1-Boc-4-(aminocarboxymethyl)piperidine[2][5] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A systematic approach to exposure control is paramount when handling this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.
2.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[6][7].
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[8].
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1][7].
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Follow the manufacturer's specifications for breakthrough time and permeation rates[6][9].
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary[10].
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][7].
Caption: PPE selection workflow for handling this compound.
Section 3: Safe Handling and Storage Protocols
3.1. Handling
-
Avoid all personal contact, including the inhalation of dust or vapors[10][11].
-
Wash hands and any exposed skin thoroughly after handling[1][9].
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored[11].
-
Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities[6][9].
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse[10][11].
3.2. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[6][12].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][13].
-
Store in a secure area, accessible only to authorized personnel[12][14].
Section 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
4.1. First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists[10][12].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[10][14].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][14][15].
4.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 2. Ensure adequate ventilation. Avoid breathing dust or vapors[6][9][15].
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it may be toxic to aquatic life[6][12].
-
Methods for Containment and Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal[13][14][16].
-
For larger spills, dike the area to prevent spreading. Use a wet method or a vacuum with a HEPA filter to clean up solid material to avoid generating dust.
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials for proper disposal.
-
Caption: Workflow for responding to a spill of this compound.
Section 5: Fire-Fighting Measures and Stability
5.1. Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][15].
-
Specific Hazards: In case of fire, poisonous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced[1].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1].
5.2. Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions[8][17].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[1][17].
-
Hazardous Polymerization: Hazardous polymerization does not occur[1].
Section 6: Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.
-
Waste Generation: Minimize waste generation wherever possible.
-
Disposal: Dispose of this material as hazardous waste through a licensed professional waste disposal service[14][18]. Do not empty into drains or the environment[1][6].
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly[14][18].
References
- 1. fishersci.com [fishersci.com]
- 2. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 13. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. benchchem.com [benchchem.com]
- 15. lookchem.com [lookchem.com]
- 16. agilent.com [agilent.com]
- 17. peptide.com [peptide.com]
- 18. capotchem.cn [capotchem.cn]
The Enigmatic Core: A Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine in Drug Discovery
Preamble: Navigating the Known Unknowns
In the landscape of modern medicinal chemistry, the journey of a molecule from a mere structural concept to a clinically impactful therapeutic is both arduous and uncertain. This guide delves into the technical understanding of 1-Boc-4-dimethylcarbamoylpiperazine , a molecule that, while not extensively characterized in public-domain literature for its specific biological mechanism of action, represents a significant scaffold in the broader context of drug discovery. Its constituent parts—the Boc-protected piperazine and the dimethylcarbamoyl group—are staples in the medicinal chemist's toolkit. This document, therefore, serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a deep dive into the potential mechanisms of action, plausible biological targets, and the experimental pathways to elucidate its function. Our exploration will be grounded in the established pharmacology of the piperazine moiety and related structures, providing a robust framework for future investigation.
Section 1: Deconstructing the Molecular Architecture
The structure of this compound is a deliberate convergence of functional groups designed for specific purposes in synthetic and medicinal chemistry.
-
The Piperazine Ring : A six-membered heterocycle with two opposing nitrogen atoms, the piperazine core is a privileged scaffold in drug design.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier.[3] The two nitrogen atoms offer synthetic handles for introducing diverse substituents, allowing for the fine-tuning of a molecule's biological activity.[1]
-
The Boc Protecting Group (tert-Butoxycarbonyl) : The Boc group is a common protecting group for amines. Its presence on one of the piperazine nitrogens renders it temporarily unreactive, allowing for selective modification of the other nitrogen. This is a crucial feature in multi-step syntheses of complex drug candidates.
-
The Dimethylcarbamoyl Moiety : This functional group can influence a molecule's solubility, polarity, and ability to form hydrogen bonds. Carbamates are found in numerous approved drugs and can contribute to a molecule's binding affinity for its biological target.
The combination of these elements suggests that this compound is likely a versatile intermediate in the synthesis of more complex pharmaceutical agents rather than an end-product with inherent biological activity.[4][5] Its structure is optimized for further chemical elaboration.
Section 2: Plausible Biological Targets and Inferred Mechanisms of Action
While direct evidence for the biological activity of this compound is scarce, the extensive body of research on piperazine derivatives allows us to postulate potential areas of investigation. Piperazine-containing molecules have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[1][2][6]
Central Nervous System (CNS) Targets
The piperazine scaffold is a common feature in drugs targeting the CNS.[2][3] This is largely due to its ability to interact with various neurotransmitter receptors.
-
Dopamine and Serotonin Receptors : Many antipsychotic and antidepressant drugs are piperazine derivatives that act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT) receptors.[2]
-
Sigma Receptors : Piperazine-based compounds have also been investigated as ligands for sigma receptors (S1R and S2R), which are implicated in a variety of neurological and psychiatric disorders.[7]
A logical first step in characterizing this compound would be to screen it against a panel of CNS receptors after deprotection of the Boc group to free the secondary amine, which is often crucial for receptor interaction.
Enzyme Inhibition
Piperazine derivatives have also been identified as inhibitors of various enzymes.
-
Kinase Inhibition : The piperazine ring is a key structural component in numerous approved kinase inhibitors used in cancer therapy, where it often serves as a linker to orient other functional groups within the ATP-binding pocket of the kinase.[3]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Recent studies have explored piperazine derivatives as potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism, for the treatment of diabetes.[8]
Antimicrobial and Antiparasitic Activity
The piperazine heterocycle is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents.[1][6] The nitrogen atoms can be crucial for interacting with targets within pathogens.
Section 3: A Roadmap for Mechanistic Elucidation: Experimental Protocols
For a novel compound like this compound, a systematic approach is required to uncover its potential biological activity. The following outlines a logical experimental workflow.
Initial Synthesis and Characterization
The first step involves the synthesis and purification of the compound. While the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route is outlined below.
Protocol 1: Synthesis of this compound
-
Starting Material : 1-Boc-piperazine.
-
Reagent : Dimethylcarbamoyl chloride.
-
Solvent : A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Procedure :
-
Dissolve 1-Boc-piperazine in the chosen solvent.
-
Add the base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add dimethylcarbamoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Characterization : Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
In Vitro Screening and Target Identification
Once a pure sample is obtained, a broad in vitro screening campaign is the most efficient way to identify potential biological activity.
Protocol 2: Broad-Spectrum In Vitro Screening
-
Primary Screening :
-
Submit the compound to a comprehensive panel of receptor binding assays, focusing on CNS targets (dopamine, serotonin, adrenergic, histamine, and sigma receptors) due to the prevalence of the piperazine scaffold in neuropharmacology.[2][7]
-
Include a panel of kinase inhibition assays, as piperazine is a known kinase hinge-binding motif.[3]
-
Screen against a panel of common enzymes, such as DPP-IV, acetylcholinesterase, and various proteases.[8]
-
-
Phenotypic Screening :
Structure-Activity Relationship (SAR) Studies
Should any "hits" emerge from the initial screening, the next phase involves synthesizing and testing analogs to establish a structure-activity relationship.
Workflow for SAR Studies
Caption: A workflow for establishing Structure-Activity Relationships.
Section 4: Physicochemical and Pharmacokinetic Considerations
The piperazine and piperidine rings are foundational scaffolds in medicinal chemistry due to their ability to confer favorable pharmacokinetic properties.[3]
| Property | Piperazine Moiety | Implication for this compound |
| Basicity (pKa) | Two basic nitrogen atoms. | Can be protonated at physiological pH, potentially improving aqueous solubility. |
| Lipophilicity (logP) | Generally hydrophilic. | The Boc group and dimethylcarbamoyl moiety will increase lipophilicity, potentially improving membrane permeability. |
| Metabolic Stability | Can be susceptible to N-dealkylation. | The Boc group is generally stable, but the piperazine ring itself can be a site of metabolism. |
Conclusion: A Scaffold of Opportunity
While the specific mechanism of action of this compound in biological systems remains to be elucidated, its chemical structure places it firmly within a class of compounds with immense therapeutic potential.[1][4] This guide has provided a comprehensive overview of the plausible biological targets and a clear experimental roadmap for its characterization. The journey to understanding the full potential of this molecule requires a systematic and multi-faceted approach, starting with broad screening and progressing to detailed mechanistic studies and lead optimization. For the dedicated researcher, this compound represents not just a single molecule, but a gateway to novel therapeutic discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. tert-Butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate_TargetMol [targetmol.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperazine: Synthesis, Significance, and Application in Modern Drug Discovery
Introduction: A Tale of Two Moieties – The Strategic Union of a Privileged Scaffold and a Bioactive Functionality
In the landscape of modern medicinal chemistry, the strategic assembly of molecular building blocks is paramount to the discovery and development of novel therapeutic agents. 1-Boc-4-dimethylcarbamoylpiperazine, a compound at the intersection of protecting group chemistry and bioactive scaffold design, exemplifies this principle. This technical guide delves into the discovery, history, synthesis, and applications of this versatile intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in the pharmaceutical sciences.
The structure of this compound marries two critical components: the piperazine ring and the dimethylcarbamoyl group, with the former transiently protected by a tert-butoxycarbonyl (Boc) group. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide spectrum of diseases, including those affecting the central nervous system (CNS), infectious agents, and cancers.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for orienting other pharmacophoric elements.[1]
The dimethylcarbamoyl group, on the other hand, is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets and contribute to the overall metabolic stability and pharmacokinetic profile of a drug molecule. Its incorporation into drug candidates is a common strategy in medicinal chemistry.
The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the synthetic utility of this compound. By temporarily masking one of the nitrogen atoms of the piperazine ring, it allows for selective functionalization at the other nitrogen, a critical step in the multi-step synthesis of complex drug molecules. This guide will explore the synergy of these three components, providing a detailed narrative of the discovery, synthesis, and application of this compound.
The Genesis of a Key Intermediate: Discovery and Historical Context
The precise moment of the first synthesis of this compound is not explicitly documented in a singular, seminal publication, a common fate for many valuable yet specialized synthetic intermediates. Its emergence is intrinsically linked to the broader evolution of piperazine chemistry and the widespread adoption of the Boc protecting group in organic synthesis.
The historical trajectory of piperazine in medicine is rich and varied. Initially explored for its purported ability to dissolve uric acid, it later found significant application as an anthelmintic agent in the mid-20th century.[2] However, its true potential was unlocked as medicinal chemists began to appreciate its value as a core structural motif in drug design. The ability to substitute at both nitrogen atoms of the piperazine ring provided a powerful tool for modulating the pharmacological properties of molecules, leading to the development of numerous drugs across diverse therapeutic areas.[1][2]
Parallel to the rise of piperazine in drug discovery was the development of robust protecting group strategies. The tert-butoxycarbonyl (Boc) group, in particular, became a cornerstone of modern organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This allowed for the selective manipulation of poly-functional molecules, a necessity in the intricate synthetic routes required for complex pharmaceutical agents.
The conceptualization of this compound, therefore, arose from the confluence of these two streams of chemical innovation. As the demand for more complex and precisely functionalized piperazine derivatives grew, the need for intermediates that allowed for the sequential introduction of different substituents became critical. The synthesis of this compound represents a logical and strategic step in this evolution, providing a readily available building block for the introduction of a dimethylcarbamoyl-functionalized piperazine moiety.
Synthetic Strategies: A Protocol-Driven Approach
The synthesis of this compound is a testament to the principles of modern organic synthesis, relying on well-established and reliable reactions. The most direct and commonly employed route involves the reaction of 1-Boc-piperazine with dimethylcarbamoyl chloride.
Core Synthetic Pathway
The fundamental transformation involves the acylation of the free secondary amine of 1-Boc-piperazine with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid generated during the reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1-Boc-piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel.
Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 57260-71-6 |
| Dimethylcarbamoyl chloride | C₃H₆ClNO | 107.54 | 79-44-7 |
| This compound | C₁₂H₂₃N₃O₃ | 257.33 | 215453-81-9 |
Applications in Drug Discovery and Development: The Cariprazine Case Study
The utility of this compound as a building block in medicinal chemistry is best illustrated by its implicit role in the synthesis of complex pharmaceutical agents. While its direct use as a starting material may not always be explicitly stated in the primary literature, the structural motif it represents is found in approved drugs. A prime example is the antipsychotic drug Cariprazine .
Cariprazine is a dopamine D₃/D₂ receptor partial agonist with a preference for the D₃ receptor, and it is approved for the treatment of schizophrenia and bipolar disorder.[3] The chemical structure of Cariprazine features a dimethylcarbamoyl moiety attached to a piperazine ring, which is in turn linked to a larger molecular scaffold.
While various synthetic routes to Cariprazine have been developed, a key step in several approaches involves the introduction of the dimethylcarbamoyl group.[4][5] For instance, a common strategy involves the reaction of a deprotected piperazine intermediate with dimethylcarbamoyl chloride to form the final drug molecule.[5] The synthesis of this compound provides a stable, protected precursor that can be readily incorporated into a larger synthetic scheme, followed by deprotection of the Boc group to reveal the reactive secondary amine for subsequent elaboration.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-二甲基哌嗪-1-甲酰胺 | N,N-Dimethylpiperazine-1-carboxamid | 41340-78-7 - 乐研试剂 [leyan.com]
- 3. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 5. CN114539185A - Preparation method of cariprazine and intermediate thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-Boc-4-dimethylcarbamoylpiperazine in Peptide Synthesis
Introduction: A Novel Scaffold for Peptide Modification
In the landscape of modern peptide science and drug discovery, the strategic incorporation of non-natural amino acids and synthetic scaffolds is a cornerstone of innovation. These modifications are pivotal for enhancing peptide stability, modulating conformational dynamics, and improving pharmacokinetic profiles. 1-Boc-4-dimethylcarbamoylpiperazine emerges as a versatile building block for such applications. Its structure, featuring a piperazine core, a tert-butyloxycarbonyl (Boc) protecting group, and a dimethylcarbamoyl moiety, offers a unique combination of properties for peptide chemists.
The piperazine ring can be envisioned as a dipeptide isostere or a rigid spacer, capable of inducing specific turns or secondary structures within a peptide sequence. The Boc protecting group is a well-established amine protecting group in peptide synthesis, particularly in solution-phase synthesis and for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[] The dimethylcarbamoyl group is a chemically stable amide functionality that can influence the solubility and hydrogen bonding capacity of the final peptide.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed utilization of this compound in peptide synthesis, grounded in established chemical principles and field-proven insights.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its successful application.
| Property | Value | Source |
| Molecular Formula | C12H23N3O3 | Inferred from structure |
| Molecular Weight | 257.33 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMF, DCM, NMP | Common solvents for peptide synthesis |
| Storage | 2-8°C, under inert atmosphere | [2] |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood.
Proposed Mechanism of Action and Strategic Application in Peptide Synthesis
The primary proposed application of this compound is as a building block to be incorporated into a growing peptide chain during SPPS. The Boc-protected secondary amine of the piperazine ring allows for its coupling to the N-terminus of a resin-bound peptide. Following incorporation, the Boc group can be removed under acidic conditions to reveal the secondary amine, which can then participate in the subsequent coupling of the next amino acid.
This building block can be strategically employed to:
-
Introduce conformational rigidity: The cyclic nature of the piperazine ring restricts the conformational freedom of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.[3]
-
Act as a dipeptide mimic: The piperazine scaffold can replace two amino acid residues, altering the spacing and orientation of side chains.
-
Enhance proteolytic stability: The introduction of a non-natural, N-substituted moiety can render the adjacent peptide bonds less susceptible to enzymatic degradation.
-
Modulate solubility and bioavailability: The dimethylcarbamoyl group can influence the overall polarity and hydrogen bonding properties of the peptide.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and are proposed for the incorporation of this compound.
Protocol 1: Manual Solid-Phase Peptide Synthesis - Resin Preparation and Fmoc Deprotection
This initial protocol details the standard steps for preparing the solid support and removing the N-terminal Fmoc protecting group from the growing peptide chain prior to coupling with this compound.
-
Resin Swelling: Place the desired amount of Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. . Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Protocol 2: Coupling of this compound
This protocol describes the activation and coupling of the building block to the deprotected N-terminus of the resin-bound peptide.
-
Pre-activation of the Carboxylic Acid: This protocol assumes the preceding amino acid's carboxylic acid is to be coupled to the free amine of a deprotected piperazine on the resin. However, as this compound does not have a carboxylic acid to activate, it will be coupled to the N-terminus of the growing peptide chain. Therefore, the preceding step would be the deprotection of the N-terminal Fmoc group of the peptide on the resin. The following steps detail the coupling of a subsequent amino acid to the deprotected piperazine nitrogen. For the initial coupling of the piperazine unit, it would be treated as an amine component. To incorporate the piperazine unit itself, one would couple a pre-activated amino acid to the resin-bound piperazine's secondary amine. The protocol below is adjusted to reflect the coupling of an amino acid to the piperazine nitrogen after its incorporation and deprotection. For the initial coupling of the piperazine building block, a different strategy would be needed, such as reductive amination if coupling to an aldehyde-functionalized resin, or coupling to a pre-activated resin. Assuming the piperazine is already on the resin and the Boc group has been removed, the following protocol applies for adding the next amino acid.
Correction and clarification: The intended use is to incorporate the piperazine building block into the peptide chain. This means the free secondary amine of the piperazine (after Boc deprotection) will be the nucleophile attacking the activated carboxyl group of the next amino acid to be added. The protocol below is for the coupling of an Fmoc-protected amino acid to the deprotected piperazine nitrogen on the resin.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin containing the deprotected piperazine nitrogen.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: After the coupling reaction is complete, drain the solution and wash the resin with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).
-
Monitoring the Coupling Reaction: A small sample of the resin can be taken for a Kaiser test or a chloranil test to check for the presence of free primary or secondary amines, respectively, to ensure the coupling reaction has gone to completion.
Workflow Diagram for Incorporation
Caption: Workflow for incorporating this compound in SPPS.
Data and Expected Outcomes
The successful incorporation of this compound should be confirmed by mass spectrometry of the cleaved peptide. The expected mass increase will correspond to the mass of the piperazine moiety minus the elements of water.
| Step | Expected Mass Change | Analytical Method |
| Coupling of Piperazine Unit | + 257.33 Da (minus H2O) | LC-MS of cleaved peptide |
| Boc Deprotection | - 100.12 Da | Not typically monitored mid-synthesis |
| Final Peptide | M + 156.21 Da | LC-MS |
Purity Analysis: The purity of the final peptide should be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC). The incorporation of the piperazine unit may alter the retention time of the peptide compared to its linear analogue.
Causality and Experimental Choices
-
Choice of Coupling Reagent: HBTU/HOBt is a standard and efficient coupling reagent system that minimizes racemization.[4] For sterically hindered couplings, which may be the case with the secondary amine of the piperazine, stronger coupling reagents like HATU or the use of microwave-assisted synthesis could be considered.
-
Orthogonal Protection: The use of a Boc-protected building block within an Fmoc-based synthesis strategy is a classic example of orthogonal protection. The Fmoc groups are removed with a base (piperidine), while the Boc group is stable to these conditions and is removed with an acid (TFA). This allows for selective deprotection and chain elongation.[]
-
Monitoring Secondary Amine Coupling: The Kaiser test, which detects primary amines, will be negative after the piperazine unit is coupled. A chloranil test is necessary to monitor the presence of the secondary amine of the piperazine before the next coupling step.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance from the piperazine ring. | Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a double coupling. |
| Side Reactions during Boc Deprotection | Premature removal of acid-labile side-chain protecting groups. | Ensure a well-optimized TFA cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water). |
| Difficulty in Purification | Aggregation of the modified peptide. | Modify HPLC conditions (e.g., change mobile phase, temperature) or consider alternative purification techniques. |
Conclusion and Future Perspectives
This compound represents a promising, albeit not yet widely documented, building block for peptide modification. The protocols and insights provided herein offer a solid foundation for its incorporation into peptide sequences. By leveraging its unique structural features, researchers can explore the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. Further studies are warranted to fully elucidate the impact of this moiety on peptide conformation, stability, and biological activity.
References
The Versatility of 1-Boc-4-dimethylcarbamoylpiperazine in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular motifs consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to present pharmacophoric elements in a precise three-dimensional arrangement.[1] The piperazine ring is a quintessential example of such a scaffold, integral to drugs targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[1][2][3]
This guide focuses on a particularly valuable derivative: 1-Boc-4-dimethylcarbamoylpiperazine . This building block is strategically designed for efficient incorporation into complex drug candidates. Its structure features two key components:
-
A tert-butoxycarbonyl (Boc) protected nitrogen: This allows for the selective functionalization of the second nitrogen atom, preventing undesired side reactions and enabling precise, controlled synthesis.[3]
-
A 4-dimethylcarbamoyl group: This moiety modulates the molecule's properties, influencing its polarity, hydrogen bonding capability, and metabolic stability, which are critical parameters in drug design.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective use of this compound as a cornerstone building block in the synthesis of next-generation therapeutics.
Core Synthetic Strategy: The Logic of Asymmetric Functionalization
The primary utility of this compound lies in its capacity for sequential and controlled functionalization. The Boc group renders the N1 nitrogen unreactive under a wide range of conditions, directing any modification to the N4 nitrogen. However, in this pre-functionalized building block, the key is the subsequent removal of the Boc group to reveal a reactive secondary amine, which then serves as the primary point of attachment for introducing the piperazine core into a target molecule.
Mechanism of N-Boc Deprotection
The removal of the Boc group is a cornerstone of modern organic synthesis, typically achieved under acidic conditions. The mechanism involves three main steps:
-
Protonation: A strong acid (e.g., trifluoroacetic acid or hydrochloric acid) protonates the carbonyl oxygen of the Boc group.
-
Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free secondary amine of the piperazine.
This clean and high-yielding reaction is fundamental to the utility of this building block.
Application Note 1: Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[4] A significant number of modern kinase inhibitors incorporate a piperazine ring, which often serves to enhance aqueous solubility and form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.[3][4]
The 1-(dimethylcarbamoyl)piperazine moiety, obtained after deprotection of the title building block, is an excellent scaffold for this purpose. The dimethylcarbamoyl group can act as a hydrogen bond acceptor and its steric profile can be tuned to achieve selectivity for specific kinase targets. The free secondary amine provides a convenient handle for coupling the piperazine to the core heterocyclic structure of the inhibitor, often via nucleophilic aromatic substitution or amide bond formation.[2][5]
Case Study: Piperazine-Based Tyrosine Kinase Inhibitors
Several potent tyrosine kinase inhibitors utilize a functionalized piperazine core. For instance, in the development of VEGFR-2 inhibitors, piperazine-based thiazolidinones have shown high potency.[6] The general synthetic strategy involves coupling the deprotected piperazine with a suitable electrophilic partner attached to the core scaffold of the inhibitor.
| Compound Class | Target Kinase | Reported IC₅₀ Values | Citation |
| Piperazine-based Thiazolidinones | VEGFR-2 | 0.03 - 0.06 µM (against HepG-2 cells) | [6] |
| Piperazine Amides | JNK3 | 21 nM (Example Compound 4g) | [5] |
| N,N'-dialkylpiperazines | ABL/SRC (Bosutinib) | Varies with specific assay | [2] |
This table presents examples of piperazine-containing kinase inhibitors to illustrate the potency achievable with this scaffold. The specific activity of derivatives from this compound would require dedicated synthesis and testing.
Application Note 2: Synthesis of GPCR Modulators
G-protein-coupled receptors (GPCRs) are the largest family of cell-surface receptors and are the targets for a substantial portion of all modern drugs, particularly those acting on the CNS.[7][8] Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic drugs due to their ability to interact with various neurotransmitter receptors like dopamine and serotonin.[3][7]
Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a path to greater selectivity and a more nuanced pharmacological response.[8][9] The 1-(dimethylcarbamoyl)piperazine scaffold can be used to position pharmacophoric groups in a specific orientation to interact with these allosteric sites, while the core moiety helps to achieve the required physicochemical properties for brain penetration.
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
This protocol describes a standard, robust method for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in a chlorinated solvent.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution dropwise until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude 1-(dimethylcarbamoyl)piperazine. The product can be purified further by column chromatography or crystallization if necessary.
Causality and Trustworthiness: The use of excess strong acid (TFA) ensures the complete and rapid cleavage of the acid-labile Boc group. The aqueous basic work-up is critical to neutralize the excess acid and convert the resulting trifluoroacetate salt of the product amine into its free base form, rendering it soluble in the organic extraction solvent. Monitoring by TLC/LC-MS validates the reaction's completion and ensures the process is not terminated prematurely.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 6. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryjournals.net [chemistryjournals.net]
Application Notes and Protocols for the Purification of 1-Boc-4-dimethylcarbamoylpiperazine
Introduction:
1-(tert-butoxycarbonyl)-4-(dimethylcarbamoyl)piperazine, hereafter referred to as 1-Boc-4-dimethylcarbamoylpiperazine, is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a protected amine (Boc group) and a tertiary amide, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic use of the Boc protecting group allows for selective functionalization at the second nitrogen of the piperazine ring.
The purity of such intermediates is paramount, as the presence of residual starting materials, by-products, or solvents can lead to undesirable side reactions, complicate reaction monitoring, and compromise the yield and purity of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification and characterization of this compound, offering field-proven protocols and explaining the scientific rationale behind the methodological choices.
Physicochemical Properties & Impurity Profile
A thorough understanding of the molecule's properties and potential contaminants is the foundation of an effective purification strategy.
Physicochemical Data
| Property | Value / Description | Rationale / Reference |
| Molecular Formula | C₁₂H₂₃N₃O₃ | Calculated |
| Molecular Weight | 257.33 g/mol | Calculated |
| CAS Number | Not assigned. (Analog 254905-58-3) | [1] |
| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | Based on similar Boc-protected piperazines/piperidines.[3] |
| Solubility | Soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, and Acetone. Limited solubility in non-polar solvents like Hexanes and Heptane. | General solubility characteristics of Boc-protected amines and amides. |
| Melting/Boiling Point | Not experimentally determined. | The SDS for the piperidine analog also lists this as unavailable.[4] |
Potential Impurity Profile
Impurities are typically process-related and depend on the synthetic route. A common synthesis involves the reaction of 1-Boc-piperazine with a carbamoylating agent like dimethylcarbamoyl chloride.
-
Unreacted 1-Boc-piperazine: A common impurity if the reaction does not go to completion. It is more basic and slightly more polar than the product.[5]
-
Unreacted Dimethylcarbamoyl Chloride: Highly reactive and typically quenched during the reaction workup, but by-products may be present.
-
1,4-bis(dimethylcarbamoyl)piperazine: Formed if the Boc group is prematurely cleaved and the second nitrogen reacts. This di-substituted by-product is significantly more polar than the desired mono-substituted product.
-
Di-tert-butyl dicarbonate (Boc₂O) or its by-products: If used in a one-pot synthesis from piperazine, residual Boc₂O or its breakdown products can be present.[6]
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., DCM, Triethylamine, Toluene) are common.
Purification Strategy: A Logical Workflow
The choice between purification techniques depends on the scale of the synthesis and the impurity profile of the crude material. For this compound, both flash column chromatography and recrystallization are highly effective methods.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for separating the target compound from both more polar and less polar impurities. The principle is based on differential partitioning of components between a stationary phase (silica gel) and a mobile phase.
Expertise & Causality: The polarity of this compound is moderate. The Boc group reduces the basicity of the adjacent nitrogen and adds significant non-polar character, while the dimethylcarbamoyl group is polar. This intermediate polarity makes it ideal for silica gel chromatography. A gradient elution is recommended because it provides the best balance between resolution and speed. Starting with a low-polarity mobile phase elutes non-polar impurities, while gradually increasing the polarity allows the product to elute in a sharp band, followed by any highly polar contaminants.
Step-by-Step Methodology:
-
Stationary Phase Preparation:
-
Select a glass column appropriate for the amount of crude material (typically a 40-100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped. The solvent level should never drop below the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a strong solvent like Dichloromethane (DCM) or Methanol.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, forming a thin, even band. Dry loading prevents solvent effects that can broaden bands and decrease resolution.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 10-20% EtOAc in Hexanes).
-
Collect fractions and monitor the elution progress using Thin Layer Chromatography (TLC). Visualize spots using a UV lamp (if applicable) and/or a potassium permanganate stain.
-
Gradually increase the polarity of the mobile phase (e.g., to 30%, 50%, then 70% EtOAc in Hexanes) to elute the product. The optimal gradient will depend on the specific impurities present.
-
The product is expected to elute after non-polar impurities and before highly polar ones like unreacted 1-Boc-piperazine.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Dry the product under high vacuum to remove residual solvents.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure, crystalline material, especially when the crude product is already of moderate to high purity (>90%). It relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.
Expertise & Causality: The key to successful recrystallization is selecting an appropriate solvent system. The ideal "good" solvent should dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. A two-solvent system (a "good" solvent and a "bad" anti-solvent) offers more flexibility. For this molecule, moderately polar solvents are good candidates to be the "good" solvent, while non-polar hydrocarbons serve as excellent anti-solvents. Slow cooling is critical to allow for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.
Caption: Logical diagram for selecting a recrystallization solvent system.
Step-by-Step Methodology:
-
Solvent System Screening:
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., Ethyl Acetate, Isopropanol, Acetone, Toluene) to each tube.
-
Heat the tubes that show poor solubility at room temperature. A good solvent will dissolve the compound when heated.
-
Commonly successful solvent pairs include Ethyl Acetate/Hexanes, Acetone/Water, and Isopropanol/Heptane.[7][8]
-
-
Dissolution:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen "good" solvent portion-wise while heating the mixture to a gentle boil (use a water bath or heating mantle). Add just enough solvent to fully dissolve the solid.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass prevents rapid evaporation.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
If using a two-solvent system, add the "bad" anti-solvent dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the cloudiness, then allow to cool slowly.[9]
-
Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under high vacuum.
-
Purity Assessment and Validation
Confirming the purity and identity of the final product is a critical, self-validating step.
| Technique | Purpose | Typical Parameters / Expected Observations |
| TLC | Quick purity check, reaction monitoring | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: 30-50% EtOAc/Hexanes. Observation: A single spot indicates high purity. |
| HPLC | Quantitative purity assessment | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid. Detection: UV at ~210 nm. Purity should be ≥95-98% for most applications.[10] |
| ¹H NMR | Structural confirmation and purity | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: δ ~2.9 (s, 6H, N(CH₃)₂), δ ~3.4-3.6 (m, 4H, piperazine ring), δ ~2.3-2.5 (m, 4H, piperazine ring), δ ~1.45 (s, 9H, C(CH₃)₃). The absence of signals from starting materials or by-products is key.[11][12] |
| Mass Spec (MS) | Molecular weight confirmation | Mode: ESI+. Expected Ion [M+H]⁺: 258.18. |
References
- 1. 254905-58-3 CAS MSDS (1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. cphi-online.com [cphi-online.com]
- 11. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 12. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Boc-4-dimethylcarbamoylpiperazine
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 1-Boc-4-dimethylcarbamoylpiperazine, a key intermediate in contemporary drug discovery and development.[] Recognizing the critical need for robust analytical procedures to ensure purity, identity, and stability, this document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The methodologies are presented with an emphasis on the rationale behind experimental choices, enabling researchers to adapt and validate these techniques for their specific laboratory settings. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of piperazine-containing pharmaceutical compounds.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a specialized heterocyclic building block. The piperazine moiety is a common scaffold in a wide array of marketed drugs due to its favorable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, a crucial step in the synthesis of complex molecules.[2] The dimethylcarbamoyl group at the 4-position further modulates the molecule's properties and provides a handle for diverse chemical transformations.
Given its role as a critical intermediate, a thorough analytical characterization of this compound is imperative to guarantee the quality, purity, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This application note details a suite of analytical techniques that, when used in concert, provide a comprehensive profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
Rationale for NMR Analysis
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative abundance. This is invaluable for confirming the presence of the Boc group, the piperazine ring protons, and the methyl groups of the dimethylcarbamoyl moiety.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. This is particularly useful for identifying the carbonyl carbons of the Boc and carbamoyl groups, as well as the carbons of the piperazine ring and the methyl groups.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral width: ~240 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[4]
Expected Spectral Data and Interpretation
While specific, experimentally verified spectral data for this exact molecule is not publicly available, we can predict the expected chemical shifts based on the analysis of structurally similar compounds.[4][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |
| Boc C (CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~154.7 |
| Piperazine CH₂ (adjacent to N-Boc) | ~3.4-3.6 (m, 4H) | ~44-46 |
| Piperazine CH₂ (adjacent to N-carbamoyl) | ~2.4-2.6 (m, 4H) | ~48-50 |
| N-C =O | - | ~164 |
| N(CH₃)₂ | ~2.9 (s, 6H) | ~36 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity is denoted as s (singlet) and m (multiplet).
Mass Spectrometry: Confirmation of Molecular Weight and Formula
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and aiding in the confirmation of its elemental composition through high-resolution measurements.
Rationale for Mass Spectrometric Analysis
-
Molecular Weight Confirmation: Provides direct evidence of the compound's molecular mass, a fundamental characteristic.
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the accurate mass, which can be used to deduce the elemental formula, thereby providing a high degree of confidence in the compound's identity.[4][6] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the intact protonated molecule [M+H]⁺.[4]
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary voltage: 3.5-4.5 kV
-
Nebulizing gas (N₂): 1-2 Bar
-
Drying gas (N₂): 6-8 L/min
-
Drying gas temperature: 180-220 °C
-
-
TOF Analyzer Parameters:
-
Mass range: m/z 50-500
-
Acquisition mode: Positive ion
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For HRMS, compare the measured accurate mass to the theoretical calculated mass. The molecular formula for this compound is C₁₂H₂₃N₃O₃, with a monoisotopic mass of 257.1739. The expected [M+H]⁺ ion would have an m/z of approximately 258.1817.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying their concentration. For this compound, a reversed-phase HPLC method with UV detection is appropriate.
Rationale for HPLC Analysis
-
Purity Determination: Separates the target compound from any impurities, starting materials, or by-products. The area of the main peak relative to the total area of all peaks provides a measure of purity.
-
Quantification: With the use of a reference standard, HPLC can accurately determine the concentration of the compound in a sample.
-
UV Detection: The carbamoyl and Boc carbonyl groups provide sufficient UV absorbance for detection, typically in the range of 200-220 nm.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of this compound.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.
Rationale for IR Analysis
-
Functional Group Confirmation: Provides evidence for the presence of the C=O bonds in the Boc and carbamoyl groups, C-N bonds of the piperazine ring and carbamoyl group, and C-H bonds of the alkyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (stretch, alkyl) | 2850-3000 |
| C=O (stretch, Boc) | ~1690 |
| C=O (stretch, carbamoyl) | ~1640 |
| C-N (stretch) | 1000-1350 |
Integrated Analytical Approach
A multi-technique approach is essential for the comprehensive characterization of this compound. The relationship between these techniques provides a self-validating system for quality control.
Caption: Interrelation of analytical techniques for comprehensive characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR, MS, HPLC, and IR spectroscopy ensures the unambiguous confirmation of its identity, purity, and key structural features. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this critical intermediate, thereby supporting the advancement of new pharmaceutical entities.
References
Application Note: Comprehensive NMR and Mass Spectrometry Analysis of 1-Boc-4-dimethylcarbamoylpiperazine
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory compliance and successful clinical translation.[1][2][3] 1-Boc-4-dimethylcarbamoylpiperazine is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules with therapeutic potential. Its structure, comprising a piperazine ring functionalized with a bulky tert-butoxycarbonyl (Boc) protecting group and a dimethylcarbamoyl moiety, presents a unique analytical challenge requiring a multi-technique approach for complete elucidation.
This application note provides a detailed guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a self-validating system, the protocols and data interpretation frameworks described herein are designed to ensure the highest level of scientific integrity and trustworthiness, in line with Good Laboratory Practice (GLP) principles.[4][5][6][7][8]
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular architecture is paramount for accurate spectral interpretation. This compound features several key functional groups that will be the focus of our analytical investigation:
-
Boc (tert-butoxycarbonyl) Group: A common protecting group for amines, characterized by its nine equivalent protons and a quaternary carbon, which give rise to distinct NMR signals.
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. The protons on this ring are diastereotopic and their signals can be complex due to conformational dynamics.
-
Dimethylcarbamoyl Group: An amide functional group with two methyl groups attached to the nitrogen, which are expected to be chemically equivalent.
Below is a diagram illustrating the workflow for the complete characterization of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: A Robust HPLC-UV Method for the Analysis of 1-Boc-4-dimethylcarbamoylpiperazine
Abstract
This application note presents a comprehensive guide for the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Boc-4-dimethylcarbamoylpiperazine. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring its purity and accurate quantification is critical for quality control in drug development. This document provides a step-by-step protocol, from initial method development to full validation, based on the principles of reversed-phase chromatography. We will explore the rationale behind the selection of chromatographic parameters, including the stationary phase, mobile phase composition, and detection wavelength. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure robust and reproducible results for researchers and drug development professionals.
Introduction: The Analytical Challenge
This compound is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a dimethylcarbamoyl functional group. The Boc group imparts significant hydrophobicity, while the piperazine and carbamoyl moieties contribute polarity. This amphiphilic nature makes the compound ideally suited for analysis by reversed-phase HPLC, a powerful technique that separates compounds based on their hydrophobicity.[1][2]
In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (typically alkyl-bonded silica like C18) is used with a polar mobile phase (commonly a mixture of water and an organic solvent such as acetonitrile or methanol).[3] Molecules with greater hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times, while more polar molecules will be eluted earlier.[4] The quantitative analysis of intermediates like this compound is essential for monitoring reaction progress, assessing purity, and ensuring the quality of the final active pharmaceutical ingredient (API).[5]
Physicochemical Properties & Initial Considerations
-
Molecular Formula: C₁₂H₂₃N₃O₃
-
Molecular Weight: 257.33 g/mol
-
Structure: The molecule contains a Boc group, which is a good chromophore for UV detection, typically in the low UV range (200-220 nm). The parent piperazine molecule is known to have poor UV absorbance, but the introduction of the Boc-protecting group provides a solid basis for direct UV analysis.[5][6]
-
Polarity: The combination of the nonpolar Boc group and the polar piperazine/carbamoyl groups suggests that a C18 stationary phase will provide adequate retention. The elution strength can then be effectively modulated by adjusting the ratio of organic solvent in the mobile phase.
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process. The goal is to achieve adequate resolution of the analyte from any impurities or degradation products, with good peak shape, sensitivity, and a reasonable run time. Our strategy follows a logical progression from parameter screening to final optimization.
Caption: Figure 1: HPLC Method Development Workflow.
Detailed Protocol: Method Development
A. Instrumentation & Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) is a good starting point.
-
Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and purified water (18.2 MΩ·cm). Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.
-
Analyte: this compound standard of known purity.
B. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
C. Chromatographic Parameter Screening
-
Column Selection: A C18 column is the most common choice for RP-HPLC and is recommended here due to its hydrophobic nature, which will effectively retain the Boc-protected analyte.[2][4]
-
Mobile Phase Selection:
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for protonating any residual silanols on the stationary phase and ensuring the analyte is in a consistent ionic state, which leads to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Wavelength Selection:
-
Inject the working standard and acquire UV spectra from 190-400 nm using the DAD.
-
Determine the wavelength of maximum absorbance (λmax) for the analyte. For a Boc-carbamoyl structure, this is expected to be around 210 nm . This wavelength will be used for quantification.
-
-
Initial Gradient Elution: A broad scouting gradient is used to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
D. Optimization Based on the scouting run, adjust the gradient to improve resolution and reduce run time. If the peak elutes at 12 minutes when the mobile phase is at 70% B, a more focused gradient can be designed around this composition.
E. Final Optimized Method (Example)
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 5 µL |
| Gradient | 30% to 70% B over 10 minutes, followed by a wash and re-equilibration. |
HPLC Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.
References
Application Notes and Protocols for the Strategic Use of 1-Boc-4-dimethylcarbamoylpiperazine in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
1-Boc-4-dimethylcarbamoylpiperazine is a specialized heterocyclic building block designed for strategic incorporation into complex molecular architectures. Its structure is defined by two key regions: a piperazine ring with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, and the other nitrogen atom linked to a stable dimethylcarbamoyl moiety at the 4-position. This arrangement renders the molecule a valuable precursor for the synthesis of monosubstituted piperazines, which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1]
The primary synthetic utility of this reagent lies in the strategic removal of the Boc protecting group. This deprotection unmasks a secondary amine, which serves as a versatile nucleophilic handle for a wide array of subsequent chemical transformations. The dimethylcarbamoyl group is generally a stable, non-reactive amide that can play a significant role as a pharmacophore, potentially influencing physicochemical properties such as solubility, metabolic stability, and hydrogen bond acceptance for target engagement.
This guide provides a detailed technical overview of the primary application of this compound: its deprotection and subsequent N-functionalization to generate libraries of novel compounds for drug discovery and development.
Core Synthetic Workflow: From Protected Precursor to Functionalized Product
The most common and powerful application of this compound is a two-step sequence: (1) cleavage of the Boc protecting group to liberate the secondary amine, followed by (2) functionalization of this newly available nitrogen atom. This workflow allows for the late-stage introduction of diverse chemical functionalities, making it ideal for generating compound libraries for structure-activity relationship (SAR) studies.
Caption: General workflow for synthesizing novel compounds.
Experimental Protocols
Protocol 1: Acid-Mediated Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or eliminated as isobutylene.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or 1,4-Dioxane) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath.
-
Method A (TFA): Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Method B (HCl): Add 4M HCl in Dioxane (5-10 eq) to the solution.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: a. Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent. b. Re-dissolve the residue in an organic solvent like ethyl acetate or DCM. c. Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases. Caution: Perform this step slowly to control foaming. d. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 4-dimethylcarbamoylpiperazine is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography or crystallization of its salt form.
| Parameter | Method A | Method B |
| Acid Reagent | Trifluoroacetic acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1-2 hours | 2-4 hours |
| Work-up | Basic wash required | Basic wash required |
| Expected Yield | >95% (crude) | >95% (crude) |
| Caption: Comparison of common Boc deprotection conditions. |
Protocol 2: N-Alkylation of 4-Dimethylcarbamoylpiperazine
N-alkylation is a fundamental C-N bond-forming reaction used to introduce alkyl groups onto the piperazine nitrogen. The reaction typically proceeds via an Sₙ2 mechanism where the nucleophilic secondary amine attacks an electrophilic alkyl halide.
Caption: Key components for N-Alkylation.
Materials:
-
Crude 4-dimethylcarbamoylpiperazine (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Reaction Setup: To a solution of 4-dimethylcarbamoylpiperazine (1.0 eq) in anhydrous ACN or DMF, add the base (K₂CO₃ or DIPEA).
-
Reagent Addition: Add the alkyl halide (1.0-1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS). The choice of temperature depends on the reactivity of the alkyl halide.
-
Work-up: a. Cool the reaction to room temperature and filter off any inorganic salts if K₂CO₃ was used. b. If DMF was used, dilute the mixture with water and extract the product with ethyl acetate (3x). c. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 3: N-Acylation of 4-Dimethylcarbamoylpiperazine
N-acylation is another essential transformation, forming a robust amide bond. This reaction is commonly used to introduce carbonyl-containing moieties. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Materials:
-
Crude 4-dimethylcarbamoylpiperazine (from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (1.0-1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve 4-dimethylcarbamoylpiperazine (1.0 eq) and the base (TEA or DIPEA) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between the piperazine nitrogen and aryl halides or triflates.[3][4] This reaction is a cornerstone of modern medicinal chemistry for accessing N-aryl piperazine motifs. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination of the product.[5]
Caption: Essential components for Buchwald-Hartwig N-Arylation.
Materials:
-
Crude 4-dimethylcarbamoylpiperazine (from Protocol 1)
-
Aryl halide or triflate (e.g., 4-bromopyridine, phenyl triflate) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the base, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the 4-dimethylcarbamoylpiperazine (1.1-1.2 eq).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the aryl halide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude residue by column chromatography on silica gel to yield the pure N-aryl product.
Conclusion and Outlook
This compound serves as a highly valuable and synthetically tractable building block for the creation of novel N-substituted piperazine derivatives. While the dimethylcarbamoyl moiety provides a stable anchor with potential pharmacophoric properties, the true synthetic power is unlocked through the deprotection of the Boc group. The subsequent functionalization of the liberated secondary amine via robust and well-established methodologies such as N-alkylation, N-acylation, and palladium-catalyzed N-arylation provides a reliable and efficient pathway to diverse chemical libraries. These protocols offer researchers a clear roadmap for leveraging this reagent to accelerate the discovery of new therapeutic agents.
References
- 1. 1198284-94-4 | tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | Amides | Ambeed.com [ambeed.com]
- 2. 84358-13-4 | MFCD00076999 | N-BOC-piperidine-4-carboxylic acid [aaronchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Derivatization of 1-Boc-4-dimethylcarbamoylpiperazine
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 1-Boc-4-dimethylcarbamoylpiperazine. This versatile building block, featuring a mono-protected piperazine core, is primed for selective functionalization, making it a valuable scaffold in the synthesis of novel chemical entities. We will explore the foundational step of Boc deprotection and subsequent elaboration of the exposed secondary amine through various synthetic transformations, including N-alkylation, N-arylation, and acylation. Each section combines theoretical rationale with detailed, field-tested protocols to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its six-membered heterocyclic structure containing two nitrogen atoms provides a unique combination of structural rigidity, basicity, and hydrogen bonding capabilities.[2] These properties can significantly enhance aqueous solubility, oral bioavailability, and target affinity, making piperazine derivatives indispensable in modern drug discovery.[2] They are integral to drugs targeting a wide array of conditions, including central nervous system disorders, cancer, and infectious diseases.[4][5]
This compound is a strategically designed starting material. The tert-butoxycarbonyl (Boc) group on one nitrogen serves as a robust protecting group, allowing the dimethylcarbamoyl-functionalized half of the molecule to remain inert while directing synthetic modifications to the other nitrogen. The subsequent removal of the Boc group unmasks a reactive secondary amine, providing a single, predictable site for diversification.
Overall Synthetic Strategy
The derivatization of this compound follows a logical two-stage workflow. The first and most critical stage is the quantitative removal of the acid-labile Boc protecting group. The second stage involves the functionalization of the newly liberated secondary amine through a variety of well-established chemical reactions. This approach allows for the convergent synthesis of a diverse library of compounds from a common intermediate.
Caption: General workflow for creating derivatives.
Protocol I: Boc Group Deprotection
The Boc group is a cornerstone of amine protection in organic synthesis due to its stability in a wide range of conditions and its facile removal under acidic treatment.[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable carbocation (tert-butyl cation) and carbamic acid, which subsequently decarboxylates.
Causality Behind Protocol Choices:
-
Acid Selection: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane are the reagents of choice.[6] TFA is highly effective and volatile, simplifying its removal post-reaction. HCl in dioxane is another common and potent option, often yielding the hydrochloride salt of the amine directly, which can be advantageous for stability and purification.[7][8]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, dissolves the starting material, and is inert to strong acids.
-
Temperature: The reaction is typically performed at room temperature or initiated at 0 °C to moderate the initial exothermic reaction, ensuring a controlled and clean conversion.[8]
Detailed Step-by-Step Protocol: Deprotection using TFA/DCM
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up (Quenching): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the resulting residue in DCM. Carefully transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize any remaining acid (Caution: CO₂ evolution). Check that the aqueous layer is basic (pH > 8).
-
Separate the organic layer. Wash the organic layer with brine to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield 1-dimethylcarbamoylpiperazine as the free base.
Self-Validation and Quality Control:
-
TLC Analysis: The deprotected product will have a significantly lower Rf value (more polar) than the Boc-protected starting material.
-
Mass Spectrometry: Confirm the identity of the product by ESI-MS. The observed mass should correspond to the [M+H]⁺ of the deprotected amine.
Protocol II: Derivatization of the Piperazine Core
With the secondary amine unmasked, a multitude of derivatization reactions can be performed. The choice of reaction will depend on the desired properties of the final compound.
Caption: Key derivatization pathways.
A. N-Alkylation via Reductive Amination
Rationale: Reductive amination is a mild and highly efficient method for forming C-N bonds. It proceeds by forming an iminium ion intermediate from the amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions.
Protocol:
-
Dissolve 1-dimethylcarbamoylpiperazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE) or DCM.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
B. N-Arylation via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide or triflate.[9][10] This reaction is fundamental in medicinal chemistry for accessing a wide range of N-aryl piperazine derivatives. The choice of palladium source, ligand, and base is crucial for reaction success and depends on the specific substrates used.
Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add 1-dimethylcarbamoylpiperazine (1.2 eq) followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
C. Amide Bond Formation (Acylation)
Rationale: Acylation of the secondary amine to form an amide is a robust and common transformation. This can be achieved using a reactive acyl chloride in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the HCl byproduct. Alternatively, for a milder approach, a carboxylic acid can be coupled directly using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole).
Protocol (using an acyl chloride):
-
Dissolve 1-dimethylcarbamoylpiperazine (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify as needed.
Analytical Characterization Summary
Proper characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | Purpose | Expected Observations for a Successful Derivatization |
| ¹H NMR | Structural Elucidation | Appearance of new signals corresponding to the added group (e.g., aromatic protons for N-arylation, new alkyl protons for N-alkylation). Shift changes in the piperazine ring protons adjacent to the newly functionalized nitrogen.[11][12] |
| ¹³C NMR | Structural Confirmation | Appearance of new carbon signals from the introduced substituent. |
| LC-MS | Identity & Purity Check | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the desired product.[13] |
| HPLC | Purity Assessment | Quantifies the purity of the final compound, typically aiming for >95% for research applications.[7] |
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][15]
-
Piperazine Derivatives: Can be irritants and sensitizers. Avoid inhalation of dust and direct contact with skin and eyes.[15]
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care, ensuring no contact with skin or inhalation of vapors.
-
Reagents for Cross-Coupling: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Solvents: DCM, toluene, and dioxane are hazardous. Consult their respective Safety Data Sheets (SDS) for specific handling instructions.[16][17]
Always consult the SDS for each reagent before use and follow all institutional safety guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. innospk.com [innospk.com]
- 10. 1-boc Piperazine – Customer Feedback for QuickBooks Online [feedback.qbo.intuit.com]
- 11. benchchem.com [benchchem.com]
- 12. jgtps.com [jgtps.com]
- 13. benchchem.com [benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. nj.gov [nj.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
How to troubleshoot low yields in 1-Boc-4-dimethylcarbamoylpiperazine synthesis.
Introduction
Welcome to the technical support guide for the synthesis of 1-Boc-4-dimethylcarbamoylpiperazine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for introducing a constrained and functionalized piperazine moiety. The synthesis, primarily achieved through the acylation of 1-Boc-piperazine with dimethylcarbamoyl chloride, is generally robust. However, suboptimal yields can arise from issues with reagent quality, reaction conditions, and purification procedures.
This guide is structured as a series of questions and answers to directly address common problems encountered in the laboratory. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve issues leading to low yields, ensuring efficient and reproducible synthesis.
Synthesis Overview and Mechanism
The core transformation is a nucleophilic acyl substitution. The secondary amine of 1-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The reaction generates a molecule of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation and deactivation of the starting amine.
Primary Synthetic Route
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected (<70%). What are the most common root causes?
A1: Low yields in this synthesis almost always trace back to one of three areas: reagent integrity, moisture contamination, or improper stoichiometry of the base.
-
Reagent Quality: Dimethylcarbamoyl chloride is highly reactive and susceptible to degradation. If it has been stored improperly or is old, it will likely have hydrolyzed, reducing the amount of active reagent available for the reaction.
-
Moisture: This is the primary culprit for consuming your acylating agent. Any water present in the solvent, glassware, or reagents will rapidly hydrolyze dimethylcarbamoyl chloride to the unreactive dimethylamine and HCl.
-
Base Stoichiometry: The reaction liberates one equivalent of HCl. If less than one equivalent of a scavenger base (like triethylamine) is used, the generated HCl will protonate the nucleophilic nitrogen of 1-Boc-piperazine, rendering it inactive and halting the reaction.
A systematic check of these three areas will resolve the vast majority of yield-related issues.
Q2: How can I verify the quality of my starting materials, particularly the dimethylcarbamoyl chloride?
A2: Ensuring the purity of your starting materials is a critical first step.
-
1-Boc-piperazine: This starting material is generally a stable, crystalline solid.[1] However, it can be hygroscopic. Ensure it is dry by storing it in a desiccator. Purity can be confirmed by melting point analysis (literature MP: 43-47 °C) or NMR spectroscopy.
-
Dimethylcarbamoyl Chloride: This is a liquid and is highly moisture-sensitive. It should be a clear, colorless liquid. A yellow or cloudy appearance suggests degradation. Never use it without purification if its quality is in doubt. For best results, use a freshly opened bottle or distill the reagent under reduced pressure before use. An IR spectrum can be informative; a sharp carbonyl (C=O) stretch around 1780-1760 cm⁻¹ should be prominent. The absence or weakness of a broad O-H stretch is a good sign.
Q3: My reaction seems to stall and does not go to completion, even with extended reaction times. What's happening?
A3: Reaction stalling is typically caused by the deactivation of your nucleophile (1-Boc-piperazine) due to incomplete acid scavenging.
-
Check Your Base: Ensure you have added at least 1.1 to 1.2 equivalents of a suitable non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Using exactly 1.0 equivalent can sometimes be insufficient if there's any slight error in measurement or if the base itself contains impurities.
-
Order of Addition: The best practice is to dissolve 1-Boc-piperazine and the base in your anhydrous solvent first. Then, cool the solution to 0 °C before slowly adding the dimethylcarbamoyl chloride dropwise. This ensures that as HCl is generated, a base is immediately available to neutralize it, protecting the starting amine.
-
Monitor pH: While not always practical, you can test the reaction mixture's pH (by spotting on wet pH paper) to ensure it remains basic throughout the reaction. If it becomes acidic, your starting material is likely protonated.
Q4: I'm observing significant byproduct formation. What are the likely side reactions?
A4: While this reaction is generally clean, a few side reactions can occur under suboptimal conditions.
-
Hydrolysis Product: The most common "byproduct" is unreacted starting material and dimethylamine hydrochloride, resulting from the hydrolysis of dimethylcarbamoyl chloride. This is not a true byproduct of the main reaction but a consequence of reagent decomposition.
-
Bis-acylation: If your 1-Boc-piperazine starting material undergoes deprotection (cleavage of the Boc group), the resulting free piperazine can react at both nitrogen atoms, leading to 1,4-bis(dimethylcarbamoyl)piperazine. Boc deprotection requires strong acid, so this is only likely if the generated HCl is not effectively scavenged and accumulates.[2]
-
Urea Formation: If your base (e.g., triethylamine) is contaminated with a secondary amine (e.g., diethylamine), that amine can compete with 1-Boc-piperazine and react with the dimethylcarbamoyl chloride to form a tetra-substituted urea. Always use a high-purity base.
Q5: I seem to lose a significant amount of my product during the aqueous work-up and purification. What are some best practices?
A5: The product has moderate polarity and some water solubility, which can lead to losses during extraction and purification.
-
Work-up:
-
After quenching the reaction, perform the aqueous washes efficiently. Use a saturated sodium bicarbonate solution to remove the amine-HCl salt, followed by a brine wash.
-
The brine wash is crucial as it reduces the solubility of your organic product in the aqueous layer, driving more of it into the organic phase.
-
Always back-extract the aqueous layers with fresh dichloromethane (DCM) or your solvent of choice (1-2 times) to recover any dissolved product.
-
-
Purification:
-
Flash column chromatography on silica gel is the standard method.
-
Choose an appropriate solvent system. A gradient of ethyl acetate in hexanes or DCM/methanol is common. The product is quite polar, so you may need a solvent system with higher eluting power.
-
Avoid overly broad columns or excessive solvent usage, which can lead to product diffusion and loss. Dry loading the crude material onto silica can often improve separation.
-
Frequently Asked Questions (FAQs)
FAQ 1: Is this reaction sensitive to air or moisture? Yes, it is highly sensitive to moisture due to the reactivity of dimethylcarbamoyl chloride. While it is not particularly air-sensitive, performing the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice that helps to exclude atmospheric moisture.[3]
FAQ 2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot your starting material (1-Boc-piperazine) and the reaction mixture on a silica plate. The product is more polar than the starting material, so it will have a lower Rf value. Staining with potassium permanganate or ninhydrin (note: the product is ninhydrin-inactive, but the starting material is active) can help with visualization. LC-MS is also an excellent tool for tracking the disappearance of starting material and the appearance of the product mass peak.
FAQ 3: Can I use a different base, like pyridine or potassium carbonate?
-
Pyridine: While it can act as an acid scavenger, it is also a nucleophile and can react with the acyl chloride, which is not ideal.
-
Potassium Carbonate (K₂CO₃): This is a solid inorganic base. While it can be used, its limited solubility in common organic solvents like DCM can lead to slow and inefficient acid scavenging.[4] For this reaction, a soluble, non-nucleophilic organic base like TEA or DIPEA is superior.
Optimized Experimental Protocol
This protocol is designed to maximize yield by controlling for the common failure points discussed above.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| 1-Boc-piperazine | 1.0 eq | Limiting Reagent |
| Dimethylcarbamoyl Chloride | 1.05 - 1.1 eq | Slight excess ensures complete reaction. |
| Base (DIPEA or TEA) | 1.2 eq | Scavenges HCl and ensures basic conditions. |
| Solvent | Anhydrous DCM | Aprotic, good solubility, easily removed. |
| Concentration | 0.2 - 0.5 M | Balances reaction rate and ease of handling. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient; monitor by TLC. |
Step-by-Step Methodology
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-piperazine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath.
-
Add dimethylcarbamoyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) until the 1-Boc-piperazine spot has been completely consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.
Troubleshooting Logic Flowchart
If you are experiencing low yields, follow this decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yields.
References
Identifying and minimizing side products in 1-Boc-4-dimethylcarbamoylpiperazine reactions.
Welcome to the technical support center for 1-Boc-4-dimethylcarbamoylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this versatile building block, with a focus on identifying and minimizing side products to ensure the integrity of your synthetic routes.
I. Understanding the Core Chemistry: Boc Deprotection
The most common reaction involving this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent functionalization. This acid-catalyzed deprotection, while routine, is a critical step where side product formation can significantly impact yield and purity.
Mechanism of Boc Deprotection and Side Product Formation
Acid-catalyzed Boc deprotection proceeds through the formation of a tert-butyl cation intermediate. While this carbocation can be quenched by the acid's conjugate base, it is also a potent electrophile that can be intercepted by any nucleophile present in the reaction mixture. This leads to the most prevalent side reaction: tert-butylation.
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II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the Boc deprotection of this compound?
A1: The main source of side products is the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[1][2] This carbocation can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture, leading to tert-butylated impurities.[2]
Q2: My Boc deprotection reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to an incomplete deprotection:
-
Insufficient Acid: The concentration or equivalents of the acid (e.g., TFA, HCl) may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may require more time than initially allotted. It is crucial to monitor the reaction's progress.[1]
-
Low Temperature: While most deprotections are carried out at room temperature, sterically hindered substrates might require gentle warming. However, be aware that higher temperatures can also promote side reactions.[1]
-
Steric Hindrance: Bulky neighboring groups can impede the acid's access to the Boc-protected nitrogen, slowing down the reaction rate.[1]
Q3: What are scavengers, and why are they essential in Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the electrophilic tert-butyl cation.[1] By reacting with the carbocation more readily than your product, they prevent the formation of unwanted tert-butylated side products.[1][2] Common scavengers include triisopropylsilane (TIS) and water.
Q4: Which acidic reagents are commonly used for Boc deprotection, and what are their pros and cons?
A4: The most prevalent reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA | 20-50% in Dichloromethane (DCM) | Volatile, easy to remove | Can be harsh, may require scavengers |
| HCl | 4M in Dioxane or Methanol | Less volatile, forms HCl salt | Dioxane is a potential carcinogen |
Q5: I see an unexpected peak in my LC-MS corresponding to a mass increase of 56. What is it?
A5: This mass increase is a strong indicator of tert-butylation, where a tert-butyl group (C4H8, mass = 56) has been added to your molecule. This confirms the side reaction pathway involving the tert-butyl cation.
Troubleshooting Common Issues
Issue 1: Low Yield of the Deprotected Product
If you are experiencing a low yield of your desired deprotected piperazine, consider the following troubleshooting steps:
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Issue 2: Presence of Significant Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often points to the formation of side products, most commonly from tert-butylation.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to minimize tert-butylation is to add a scavenger to your reaction mixture. A common cocktail is 95:2.5:2.5 TFA/TIS/H2O.[3]
-
Lower Reaction Temperature: Running the deprotection at 0°C can sometimes reduce the rate of side reactions more than the rate of the desired deprotection.
-
Choice of Acid: In some cases, switching from TFA to HCl in dioxane can alter the reaction profile and reduce the formation of certain side products.
III. Experimental Protocols
Below are detailed, step-by-step methodologies for the Boc deprotection of this compound.
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a general starting point for deprotection using TFA in DCM.
-
Preparation: Dissolve the this compound substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[1][3]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature.
-
Monitoring: Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[4][5]
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt.[4]
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an alternative to TFA and yields the hydrochloride salt.
-
Preparation: Dissolve the this compound substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[1]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents). The reaction is often run with a large excess of HCl.[1][4]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[1]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[1]
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[1]
Protocol 3: Neutralization of the Piperazine Salt
This protocol describes the steps to obtain the neutral (free base) piperazine after deprotection.
-
Deprotection: Follow either Protocol 1 or 2 to remove the Boc group.
-
Dissolution: After removing the reaction solvent, dissolve the resulting crude salt in water.
-
Basification: Carefully add a saturated aqueous solution of a base (e.g., sodium bicarbonate, sodium carbonate) until the pH is >9.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the free base.[4]
IV. References
-
BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applications. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from --INVALID-LINK--
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C; (ii) H2, Pd/C, r.t.. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024, September 2). The synthesis method of 1-BOC-Piperazine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Retrieved from --INVALID-LINK--
-
ProLifiq. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19) using thionyl chloride (13) as a reagent and DMF as a catalyst. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Multimetallic assemblies using piperazine-based dithiocarbamate building blocks. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). Reactions of Piperazines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from --INVALID-LINK--
-
Innovative Organic Chemistry. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for 1-Boc-4-dimethylcarbamoylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and optimization of 1-Boc-4-dimethylcarbamoylpiperazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of your experiments.
reaction::this compound Synthesis
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the reaction of 1-Boc-piperazine with dimethylcarbamoyl chloride.[1] This reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the carbamoyl chloride.
Q2: I'm observing low yields in my reaction. What are the potential causes and how can I improve them?
Low yields can stem from several factors. Here’s a breakdown of common issues and their solutions:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using at least a stoichiometric equivalent of dimethylcarbamoyl chloride. An excess of the carbamoyl chloride can sometimes drive the reaction to completion, but this may complicate purification.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Selection: The choice of base is crucial to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA). The pKa of the base should be high enough to effectively scavenge the acid.
-
-
Side Reactions:
-
Hydrolysis of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is highly sensitive to moisture and can rapidly hydrolyze to dimethylamine, carbon dioxide, and hydrochloric acid.[2][3] This side reaction consumes your reagent and can alter the pH of the reaction mixture. It is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Symmetric Urea: Excess dimethylcarbamoyl chloride can react with the dimethylamine byproduct of hydrolysis to form tetramethylurea.[3]
-
-
Work-up and Purification Issues:
-
Product Loss During Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent to maximize product recovery.
-
Improper pH Adjustment: During the work-up, adjusting the pH with a basic solution (e.g., saturated sodium bicarbonate) is often necessary to remove any remaining acidic components. However, making the solution too basic can lead to hydrolysis of the Boc-protecting group.
-
Q3: My final product is impure. What are the likely side products and how can I minimize their formation?
Impure products often contain unreacted starting materials or byproducts from side reactions.
-
Unreacted 1-Boc-piperazine: This is a common impurity if the reaction has not gone to completion. To address this, consider the points mentioned in Q2 regarding incomplete reactions.
-
1,4-bis(dimethylcarbamoyl)piperazine: If the starting 1-Boc-piperazine is contaminated with piperazine (which has two secondary amines), the formation of the double-acylated product is possible. Ensure the purity of your starting material.
-
Hydrolysis Products: As mentioned, dimethylcarbamoyl chloride hydrolysis is a significant side reaction.[2][3] Strict anhydrous conditions are the best way to prevent this.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to optimizing your reaction conditions.
Problem 1: Reaction is sluggish or does not go to completion.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Reactivity | Increase reaction temperature (e.g., to 40-50 °C). | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Poor Solubility | Use a more polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).[4] | Ensures all reactants are in the solution phase, increasing the frequency of molecular collisions. |
| Ineffective Acid Scavenging | Use a stronger, non-nucleophilic base like Proton-Sponge™ or DBU. | A stronger base will more effectively neutralize the generated HCl, preventing protonation of the starting piperazine and driving the equilibrium towards the product. |
| Reagent Degradation | Use freshly opened or distilled dimethylcarbamoyl chloride. | Dimethylcarbamoyl chloride is highly moisture-sensitive and degrades over time.[2][3] |
Problem 2: Significant formation of side products.
| Side Product | Mitigation Strategy | Underlying Principle |
| Dimethylamine and Tetramethylurea | Maintain strict anhydrous conditions (use oven-dried glassware, anhydrous solvents, and an inert atmosphere). | Prevents the hydrolysis of dimethylcarbamoyl chloride, which is the source of these impurities.[2][3] |
| Over-acylated Piperazine Species | Ensure the purity of the 1-Boc-piperazine starting material. | Contamination with unprotected piperazine will lead to the formation of di-substituted byproducts. |
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
1-Boc-piperazine
-
Dimethylcarbamoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq.) in anhydrous DCM, add TEA (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Reaction Scheme
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving the Purity of 1-Boc-4-dimethylcarbamoylpiperazine
Introduction
1-Boc-4-dimethylcarbamoylpiperazine is a key building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce complexities in biological assays. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this important reagent. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these strategies to your specific experimental context.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Q1: My initial purity by HPLC is low (<95%), and the NMR shows several unidentifiable peaks. What are the most probable impurities?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. However, several common culprits typically arise:
-
Unreacted Starting Materials: The most common impurities are the starting materials. If you are synthesizing from 1-Boc-piperazine, you may have residual amounts of it.
-
Di-Boc Piperazine: If piperazine is used as a starting material with Boc anhydride, a common side product is the di-protected 1,4-di-Boc-piperazine.[2] This occurs when both nitrogen atoms of the piperazine ring react with the protecting group.
-
Solvent Residues: Solvents used in the reaction or workup, such as ethyl acetate, dichloromethane (DCM), or N,N-Dimethylformamide (DMF), are often present in the crude product.[3]
-
Byproducts from the Carbamoylation Step: Depending on the reagents used to install the dimethylcarbamoyl group, various side products can form.
Pro-Tip: A preliminary ¹H NMR is often the fastest way to diagnose the issue. Look for the characteristic singlet for the nine Boc protons around 1.45 ppm.[4] A significant deviation in the integration of this peak relative to the piperazine ring protons can indicate the presence of impurities that do not contain a Boc group.
Q2: My crude product has "oiled out" or is a sticky, amorphous solid. How can I induce crystallization or solidification before attempting further purification?
A2: "Oiling out" is a frequent issue, especially when residual solvents are present.[5] It occurs when the compound separates from the solution as a supersaturated liquid rather than a crystalline solid.
Causality: The presence of even small amounts of a good solvent for your compound can act as an anti-solvent for crystallization, preventing the formation of an ordered crystal lattice.
Recommended Strategies:
-
High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed by drying the crude material under high vacuum, possibly with gentle warming (30-40°C).
-
Trituration: This is a highly effective technique for inducing solidification and removing soluble impurities.[5] Stir or sonicate the oil/gummy solid vigorously with a solvent in which your product is insoluble, but the impurities are soluble. Non-polar solvents like n-hexane, diethyl ether, or pentane are excellent first choices. The mechanical agitation breaks up the oil and encourages nucleation, often resulting in a fine, filterable powder.
Q3: I performed a purification, but my purity has not significantly improved. What is the next logical step?
A3: This indicates that the chosen purification method is not effective for the specific impurities present. The key is to select an orthogonal purification strategy—one that separates compounds based on different physicochemical properties.
-
If you tried recrystallization: The impurities likely have very similar solubility profiles to your product. In this case, flash column chromatography is the best next step, as it separates based on polarity differences.[6]
-
If you tried column chromatography: And the impurities co-elute with your product, this suggests they have very similar polarities. A high-resolution preparative HPLC might be necessary, or you could attempt recrystallization with a carefully selected solvent system, as the packing of molecules into a crystal lattice can sometimes exclude even closely related impurities.
Below is a workflow to guide your purification strategy based on initial purity assessment.
Caption: Decision workflow for selecting a purification strategy.
Section 2: Detailed Purification Protocols
This section provides step-by-step methodologies for the most effective purification techniques.
Protocol 1: Flash Column Chromatography (For Purity < 90%)
Principle: This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (silica gel).[6] Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for effective separation.
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your product a Retention Factor (Rf) of ~0.3. Impurities should be well-separated from the product spot.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure no air bubbles are trapped.[6]
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move your product down the column. For example, you might increase from 10% to 50% ethyl acetate in hexanes.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization (For Purity 90-97%)
Principle: This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[5]
Step-by-Step Methodology:
-
Solvent Selection (Critical Step):
-
Test small amounts of your crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes).
-
The goal is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under a vacuum to remove all traces of solvent.
-
Section 3: Analytical Data & Purity Verification
Verifying the purity of the final product is a critical step. A combination of analytical techniques provides the most comprehensive assessment.[4][7]
| Analytical Technique | Purpose | Typical Parameters / Expected Results | Reference |
| Reverse-Phase HPLC | Quantifies purity and detects non-volatile impurities. | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid; Detection: UV at 210 nm. A pure sample should show a single major peak. | [4][8] |
| ¹H NMR Spectroscopy | Confirms chemical structure and identifies impurities. | Solvent: CDCl₃ or DMSO-d₆. A pure sample will show clean signals corresponding to the Boc group (~1.45 ppm), the dimethylamino group, and the piperazine ring protons. The absence of unassigned peaks is crucial. | [4] |
| GC-MS | Detects and identifies volatile impurities (e.g., residual solvents). | Column: DB-624 or similar; Detector: FID or MS. Used to confirm that residual solvents are below acceptable limits (e.g., <0.1%). | [4] |
Section 4: Storage and Handling
To maintain the high purity of your this compound after purification, proper storage is essential.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability, storage at 0-8°C is recommended.[10]
-
Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[9]
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. policija.si [policija.si]
- 9. echemi.com [echemi.com]
- 10. chemimpex.com [chemimpex.com]
Common degradation pathways for 1-Boc-4-dimethylcarbamoylpiperazine and how to avoid them.
Welcome to the technical support resource for 1-Boc-4-dimethylcarbamoylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this reagent, troubleshoot common experimental issues, and offer validated protocols to ensure the integrity of your results. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-proven experience to help you navigate the challenges of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical vulnerabilities of this compound?
A1: The molecule's primary point of instability is the tert-Butyloxycarbonyl (Boc) protecting group attached to one of the piperazine nitrogens. This group is intentionally designed to be labile under specific conditions. The dimethylcarbamoyl group, an amide, is significantly more robust and generally stable under conditions that would cleave the Boc group. The piperazine ring itself is also highly stable and unlikely to degrade under common synthetic conditions.
The two main degradation pathways are:
-
Acid-Catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions. This is the most common and often unintentional degradation pathway.[1][2][3]
-
Thermal Decomposition: The Boc group can also be removed at elevated temperatures, even in the absence of a catalyst.[4][5][6]
Q2: How should I properly store this compound to ensure long-term stability?
A2: Proper storage is critical to prevent gradual degradation. We recommend the following:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and atmospheric acids (like CO₂, which can form carbonic acid in the presence of water).
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: My reaction is yielding the deprotected product, 1-(Dimethylcarbamoyl)piperazine, instead of my target molecule.
This is the most frequent issue and almost always points to the unintended cleavage of the Boc group.
-
Possible Cause A: Acidic Reagents or Environment
-
Causality: The Boc group is cleaved via an acid-catalyzed hydrolysis mechanism. The reaction proceeds through the formation of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[2][4] Even trace amounts of acid from reagents, solvents (e.g., un-neutralized dichloromethane), or glassware can be sufficient to initiate this process. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and completely remove the Boc group.[1][7]
-
Troubleshooting Protocol:
-
Reagent Audit: Scrutinize all reagents for acidic nature. Amine salts (e.g., hydrochloride salts) are common culprits. If their use is unavoidable, add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the acid in situ.
-
Solvent Check: Ensure solvents are fresh and anhydrous. Acidic impurities can form in older solvents like chloroform or dichloromethane. Consider passing them through a plug of basic alumina before use.
-
pH Buffering: If compatible with your reaction, consider using a buffer system to maintain a neutral or slightly basic pH.
-
-
-
Possible Cause B: High Reaction Temperature
-
Causality: Thermal energy alone can be sufficient to induce the elimination of the Boc group, a process known as thermolysis.[4][8] This pathway also proceeds via the formation of isobutylene and CO₂, avoiding the need for an acid catalyst.[4] Temperatures above 100°C significantly increase the rate of thermal deprotection, though it can occur at lower temperatures over extended periods.[5][6]
-
Troubleshooting Protocol:
-
Temperature Optimization: Run the reaction at the lowest feasible temperature. If the reaction is sluggish at room temperature, consider screening temperatures in increments (e.g., 40°C, 60°C) while monitoring for deprotection by TLC or LC-MS.
-
Microwave Heating: Be particularly cautious with microwave-assisted synthesis, as localized superheating can accelerate thermal degradation even if the bulk temperature appears moderate.[8]
-
-
Visualizing the Degradation Pathways
The following diagram illustrates the two primary mechanisms of degradation.
Caption: Primary degradation pathways for this compound.
Issue 2: My LC-MS or NMR analysis shows unexpected impurities. How can I identify them?
When degradation occurs, you will primarily see the deprotected product. However, other side reactions or starting material impurities can also be present.
-
Diagnostic Protocol: Analytical Monitoring
-
LC-MS: This is the most powerful tool for monitoring degradation. The loss of the Boc group results in a mass decrease of 100.12 amu.
-
¹H NMR: Look for the disappearance of the large singlet corresponding to the tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm. Concurrently, a new peak corresponding to the N-H proton of the deprotected piperazine will appear.
-
TLC: The deprotected product is more polar and will have a lower Rf value than the starting material. Stain with a ninhydrin solution; the deprotected secondary amine will yield a positive result (typically a yellow or purple spot), while the Boc-protected starting material will not.
-
-
Table of Common Impurities
| Compound Name | Structure | Molecular Weight ( g/mol ) | Mass Change from Parent | Analytical Notes |
| Parent Compound | This compound | 285.38 | N/A | Large singlet ~1.4 ppm in ¹H NMR. |
| Primary Degradant | 1-(Dimethylcarbamoyl)piperazine | 185.26 | -100.12 | More polar, lower Rf on TLC. Ninhydrin positive. |
| Potential Side Product | tert-Butanol | 74.12 | - | Can form if water acts as a nucleophile on the tert-butyl cation. |
Issue 3: I suspect degradation is occurring during my aqueous workup or chromatographic purification.
Workup and purification are common stages where unintended deprotection occurs.
-
Possible Cause: Acidic Conditions During Workup/Purification
-
Causality: Using an acidic aqueous solution (e.g., 1M HCl) during an extraction will completely remove the Boc group. Similarly, standard silica gel can be slightly acidic and may cause partial or complete deprotection during column chromatography, especially with prolonged exposure.
-
Troubleshooting Protocol:
-
Aqueous Workup: Use neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution, pH 7 buffer) for all aqueous washes.
-
Column Chromatography:
-
Deactivate Silica: Pre-treat the silica gel by slurring it in the eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica for reverse-phase chromatography.
-
Speed: Do not let the compound sit on the column for an extended period. Elute the product as quickly as is reasonably possible.
-
-
-
Troubleshooting Workflow
Use this workflow to diagnose and resolve degradation issues systematically.
Caption: A systematic workflow for troubleshooting degradation issues.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safe handling procedures and personal protective equipment for 1-Boc-4-dimethylcarbamoylpiperazine.
Technical Support Center: 1-Boc-4-dimethylcarbamoylpiperazine
Welcome to the technical support guide for this compound. This document is designed for our valued partners in research, science, and drug development. My goal is to provide you with not just procedural steps but the underlying scientific rationale to ensure the safe and effective handling of this compound in your laboratory. The protocols and advice herein are grounded in established safety principles and data from analogous chemical structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
While specific toxicological data for this exact compound is limited, based on structurally similar Boc-protected piperazines and piperidines, we must anticipate several key hazards. Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] They are also known to cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1][2][3] Therefore, it is crucial to handle this compound with the assumption that it possesses these characteristics to ensure the highest level of safety.
Q2: What preparatory steps are essential before I begin an experiment with this compound?
Before you bring the reagent into the experimental workspace, a thorough review of the Safety Data Sheet (SDS) is mandatory. Your pre-experimental checklist should include:
-
Confirming Engineering Controls: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[4]
-
Assembling Personal Protective Equipment (PPE): Verify that all necessary PPE is available and in good condition. This is your last line of defense against exposure.
-
Preparing for Emergencies: Locate the nearest emergency eyewash station, safety shower, and spill kit.[5] Every person in the lab should be aware of these locations.
-
Clearing the Workspace: Maintain a clean and organized workspace to minimize the risk of accidental spills or cross-contamination.
Q3: How should I properly store this compound?
Proper storage is critical for maintaining the compound's integrity and ensuring safety. Store the container tightly closed in a dry, cool, and well-ventilated place.[4][6] It should be stored separately from incompatible materials and foodstuff containers.[6]
Q4: What materials are considered incompatible with this compound?
Based on the reactivity of similar amine and carbamate structures, you should avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][7] These materials can potentially trigger vigorous or hazardous reactions.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist item; it is a scientifically-driven choice to mitigate specific, identified risks. The following table summarizes the required PPE for handling this compound.
| Protection Area | Required Equipment | Rationale & Specifications |
| Eye/Face | Tightly fitting safety goggles or a face shield. | Essential to prevent eye contact, as similar compounds are known to cause serious eye irritation.[1][8] Equipment must conform to NIOSH (US) or EN 166 (EU) standards.[4][6] |
| Skin/Body | Chemical-resistant gloves (e.g., nitrile) and a flame-resistant, impervious lab coat or clothing. | Protects against skin irritation and potential dermal absorption, which are noted hazards for analogous compounds.[1][4] Gloves must be inspected for integrity before each use.[4] |
| Respiratory | Work in a chemical fume hood. | This is the primary engineering control to prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved full-face respirator should be used.[4][6] |
Standard Operating Procedure: Safe Handling
This protocol is designed to be a self-validating system. Adherence to each step inherently minimizes risk and ensures experimental integrity.
-
Preparation & Pre-Donning:
-
Verify the chemical fume hood is functioning correctly.
-
Lay down absorbent bench paper to contain any minor drips or dust.
-
Assemble and inspect all required PPE as detailed in the table above.
-
-
Donning PPE:
-
Don your lab coat, followed by safety goggles.
-
Finally, don your chemical-resistant gloves, ensuring the cuffs overlap with the sleeves of your lab coat.
-
-
Handling the Compound:
-
Post-Handling & Doffing:
-
Securely close the container and wipe it down with a damp cloth before returning it to its designated storage location.
-
Decontaminate any equipment used.
-
Dispose of all contaminated disposable materials (e.g., bench paper, gloves) in a suitably labeled hazardous waste container.[1]
-
To doff PPE, first remove gloves using a technique that avoids skin contact with the outer surface. Then, remove your lab coat and finally your eye protection.
-
Wash hands thoroughly with soap and water.[4]
-
Troubleshooting Guide: Exposure and Spills
Q5: What is the first-aid protocol for accidental skin or eye contact?
-
Skin Contact: Immediately take off all contaminated clothing.[4][6] Wash the affected skin with soap and plenty of water. Seek medical attention.[6][9] The rationale is to quickly remove the substance to minimize irritation and absorption.
-
Eye Contact: Immediately and continuously rinse the eyes with pure water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete irrigation.[6][9] You must seek immediate medical attention from a physician.[6] Do not delay.
Q6: What should I do if I inhale the powder?
Move the affected person into fresh air immediately.[4][10] If breathing is difficult, provide oxygen if you are trained to do so. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[6] Seek immediate medical attention.[4]
Q7: How do I handle a small chemical spill in the lab?
A small, incidental spill can be managed by trained laboratory personnel. A major spill requires an emergency response. For a small spill (<4 L, not highly toxic, no immediate fire hazard), follow this workflow[11]:
-
Alert & Secure: Immediately alert personnel in the area and restrict access to prevent further contamination.[12][13]
-
Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary.[12]
-
Contain & Absorb: Prevent the spill from spreading.[13] Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[11][13] Do not use paper towels, which may increase evaporation.[11]
-
Collect & Dispose: Carefully sweep or scoop the absorbed material from the outside in and place it into a labeled, sealed container for hazardous waste disposal.[12][13]
-
Decontaminate: Clean the spill area with soap and water, and collect the rinse water for disposal if the compound is highly toxic.[12][13]
-
Report & Restock: Report the incident to your supervisor and restock the spill kit.[13]
Workflow for Minor Chemical Spill Cleanup
Caption: Workflow for handling minor chemical spills.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. echemi.com [echemi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. umanitoba.ca [umanitoba.ca]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Challenges and solutions for scaling up the synthesis of 1-Boc-4-dimethylcarbamoylpiperazine.
Welcome to the technical support center for the synthesis and scale-up of 1-Boc-4-dimethylcarbamoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions, improve yield and purity, and confidently scale your process.
I. Overview of the Synthesis
The synthesis of this compound typically involves the reaction of 1-Boc-piperazine with a suitable dimethylcarbamoylating agent, most commonly dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of the 1-Boc-piperazine attacks the carbonyl carbon of the dimethylcarbamoyl chloride.
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Reaction Optimization and Yield
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure sufficient reaction time, which can range from a few hours to overnight depending on the scale and temperature. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction, but be cautious as it may also promote side reactions.
-
-
Suboptimal Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.
-
Solution: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Use at least one equivalent of the base. An excess (1.1-1.5 equivalents) can be beneficial. Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents like DMF.[1]
-
-
Reagent Quality: The purity of your starting materials, especially the dimethylcarbamoyl chloride, is crucial.
-
Solution: Dimethylcarbamoyl chloride is moisture-sensitive and can hydrolyze to dimethylamine and HCl. Use a fresh bottle or distill the reagent before use. Ensure your 1-Boc-piperazine is of high purity and free from residual piperazine or di-Boc-piperazine.[1]
-
-
Improper Work-up: Product loss can occur during the aqueous work-up.
-
Solution: this compound has some water solubility. When performing an aqueous wash, ensure the pH of the aqueous layer is neutral or slightly basic to keep the product in the organic phase. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.
-
Question 2: I am observing the formation of a significant amount of a di-acylated byproduct. How can I minimize this?
Answer: The formation of a di-acylated byproduct, although less common with a Boc-protected starting material, can still occur if there are impurities in your 1-Boc-piperazine.
-
Cause: The presence of unreacted piperazine in your 1-Boc-piperazine starting material is the most likely cause. Piperazine has two reactive secondary amines and can react with two equivalents of dimethylcarbamoyl chloride.
-
Solution:
-
Purify the Starting Material: Ensure the purity of your 1-Boc-piperazine. It can be purified by distillation or crystallization to remove any residual piperazine.[1]
-
Stoichiometry Control: While using a Boc-protected starting material should prevent this, ensuring you are not using a large excess of dimethylcarbamoyl chloride can also help.
-
B. Impurities and Purification
Question 3: My final product is difficult to purify. What are some effective purification strategies?
Answer: The polarity of this compound can make purification challenging.
-
Column Chromatography: This is the most common method for purifying this compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Start with a less polar eluent to remove non-polar impurities and gradually increase the polarity to elute your product.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method, especially for large-scale synthesis.
-
Solvent System: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a non-solvent in which it is poorly soluble (e.g., hexanes, heptane).
-
-
Acid-Base Extraction: While the Boc-protected nitrogen is not basic, any unreacted 1-Boc-piperazine can be removed with a dilute acid wash. However, be cautious as strong acidic conditions can lead to Boc deprotection. A mild acid wash (e.g., dilute citric acid) followed by a basic wash (e.g., saturated sodium bicarbonate) can help remove acidic and basic impurities.
Question 4: I see an unexpected peak in my NMR/LC-MS that I suspect is a byproduct. What could it be?
Answer: Besides the di-acylated product from piperazine impurity, other side reactions can occur.
-
Urea Formation: If your dimethylcarbamoyl chloride has degraded to dimethylamine, this can react with another molecule of dimethylcarbamoyl chloride or an isocyanate intermediate to form tetramethylurea.
-
Hydrolysis of Product: During work-up, if the conditions are too harsh (e.g., prolonged exposure to strong acid or base), the carbamoyl group or the Boc group could be cleaved.
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions, although this is less common with standard aprotic solvents.
Troubleshooting Workflow for Impurity Identification
Caption: A decision-making workflow for troubleshooting unexpected impurities.
C. Scale-Up Challenges
Question 5: I am planning to scale up this synthesis. What are the key parameters I need to consider?
Answer: Scaling up a reaction from the lab bench to a pilot or production scale introduces new challenges that must be addressed proactively.
-
Thermal Management: The reaction is exothermic. On a larger scale, heat dissipation becomes a significant issue.
-
Solution: Use a jacketed reactor with a reliable cooling system. Control the rate of addition of the dimethylcarbamoyl chloride to maintain a consistent internal temperature. A slow, controlled addition is crucial for safety and to minimize side reactions.
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and increased impurities.
-
Solution: Use an appropriate overhead stirrer with a suitable impeller design to ensure efficient mixing throughout the reaction vessel.
-
-
Reagent Addition: The method of reagent addition can impact the reaction outcome.
-
Solution: For larger scale reactions, subsurface addition of the dimethylcarbamoyl chloride can be beneficial to ensure it reacts quickly and does not accumulate in the headspace.
-
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions can be cumbersome.
-
Solution: Optimize the work-up procedure to minimize solvent usage and the number of transfer steps. If the product crystallizes, direct isolation by filtration from the reaction mixture (if feasible) can be more efficient than a full extractive work-up.
-
Table 1: Key Parameters for Scale-Up
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., >1 kg) | Considerations for Scale-Up |
| Reagent Addition | Manual addition via syringe or dropping funnel | Controlled addition via pump | Maintain a steady rate to control exotherm. |
| Temperature Control | Ice bath/heating mantle | Jacketed reactor with automated temperature control | Prevent temperature spikes and ensure consistent reaction conditions. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure homogeneity and prevent localized concentration gradients. |
| Work-up | Separatory funnel extractions | In-vessel phase separations and transfers | Minimize handling and potential for product loss. |
| Isolation | Evaporation/Chromatography | Crystallization and filtration | Develop a robust crystallization method for efficient isolation and purification. |
III. Experimental Protocols
A. Synthesis of this compound (Laboratory Scale)
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Dimethylcarbamoyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-Boc-piperazine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to afford the pure this compound.
B. Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the Boc group, the piperazine ring protons, and the dimethylcarbamoyl group protons in the correct integration.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
IV. References
-
BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem Technical Support.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central.
-
PrepChem. (n.d.). Synthesis of Step 2: 1-(tert-Butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine.
-
ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.
-
BenchChem. (2025). Application Notes and Protocols for N-Boc Protection of Primary Amines. BenchChem Technical Support.
-
Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.
-
BenchChem. (2025). Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting low yield in Boc-guanidine synthesis. BenchChem Technical Support.
-
PrepChem. (n.d.). Synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.
-
PrepChem. (n.d.). Synthesis of Step 1: 1-(tert-Butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine.
-
Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers.
-
Molecules. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
-
ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;....
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
BenchChem. (n.d.). Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine.
-
BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem Technical Support.
-
Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
-
ChemicalBook. (n.d.). N-Boc-4-(Cyclopropylmethyl)piperazine synthesis.
References
Technical Support Center: Navigating Unexpected Results with 1-Boc-4-dimethylcarbamoylpiperazine
Welcome to the technical support center for 1-Boc-4-dimethylcarbamoylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected outcomes in their chemical reactions involving this versatile building block. Here, we synthesize technical data with field-proven insights to address common and uncommon challenges, ensuring your synthesis proceeds with confidence and scientific rigor.
Introduction: The Duality of Reactivity
This compound is a popular intermediate in medicinal chemistry, valued for its bifunctional nature. The Boc-protected amine at the 1-position offers a stable, yet readily cleavable, handle for sequential reactions, while the tertiary amide at the 4-position provides a robust functional group. However, this combination can lead to unexpected pathways and side products if reaction conditions are not carefully controlled. This guide will explore the causality behind these experimental challenges and provide robust, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Boc-deprotection of this compound is sluggish or incomplete. What factors could be at play?
A1: Incomplete Boc-deprotection is a frequent issue. Several factors can contribute to this:
-
Insufficient Acid Stoichiometry: The dimethylcarbamoyl group can exhibit mild basicity, potentially quenching a portion of the acid catalyst. It is crucial to use a sufficient excess of acid to ensure complete protonation and cleavage of the Boc group. For instance, 4M HCl in dioxane is a commonly used and effective reagent for this transformation.[1]
-
Reaction Temperature: While most Boc-deprotections proceed at room temperature, gentle heating (e.g., to 40°C) can be employed to drive the reaction to completion. However, this should be done cautiously as it can also promote side reactions.[2]
-
Steric Hindrance: While less of a concern for the piperazine ring itself, bulky substituents elsewhere in the molecule can sterically hinder the approach of the acid.[2]
Q2: I'm observing a significant amount of a side product with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent it?
A2: This is a classic case of t-butylation, a common side reaction during Boc-deprotection.
-
Mechanism of t-Butylation: During acid-mediated Boc cleavage, a reactive tert-butyl cation is generated.[2] This carbocation is a potent electrophile and can alkylate any nucleophilic sites on your molecule, including the deprotected piperazine nitrogen or other electron-rich functionalities.[2]
-
Prevention with Scavengers: The most effective way to prevent t-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate.[2] Common scavengers include triethylsilane (TES), thioanisole, or even water in small amounts.
Q3: After my reaction, I've isolated a product where the dimethylcarbamoyl group appears to have been hydrolyzed. Is this possible?
A3: Yes, hydrolysis of the dimethylcarbamoyl group is a potential side reaction, particularly under harsh aqueous workup conditions or if the reaction itself is run in the presence of strong nucleophiles or under forcing conditions. The N,N-dimethylcarbamoyl chloride, a related structure, is known to be sensitive to hydrolysis.[3] While the amide in your starting material is more stable, it is not completely inert.
-
Minimizing Hydrolysis: To avoid this, ensure that aqueous workups are performed under neutral or mildly basic conditions and at low temperatures. Prolonged exposure to strong acids or bases during workup should be avoided. If hydrolysis is suspected, careful analysis by LC-MS and NMR is recommended to confirm the structure of the byproduct.
Q4: I am attempting a reaction at the 4-position, but I am seeing cleavage of the Boc group. Why is this happening?
A4: The Boc group is generally stable to a wide range of reaction conditions but is labile to strong acids.[4] If your reaction conditions are acidic, even mildly, you risk premature deprotection.
-
Reaction Condition Compatibility: Carefully review the reagents and conditions for your intended transformation. If Lewis acids or other acidic reagents are used, they may be strong enough to cleave the Boc group. Consider alternative, non-acidic conditions if possible. If acidic conditions are unavoidable, a different protecting group strategy may be necessary.
Troubleshooting Guides
Guide 1: Low Yield in Boc-Deprotection
Low yields after Boc-deprotection can be frustrating. This guide provides a systematic approach to diagnosing and solving the issue.
| Observation | Potential Cause | Recommended Action |
| Incomplete Reaction (Starting material remains by TLC/LC-MS) | Insufficient acid concentration or reaction time. | Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 25%) or extend the reaction time, monitoring carefully.[2] |
| Low reaction temperature. | Gently warm the reaction to 30-40°C, monitoring for side product formation.[2] | |
| Reaction Complete, but Low Isolated Yield | Product loss during workup. | Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure the deprotected piperazine is in its free base form. Perform multiple extractions with an appropriate organic solvent.[1] |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt is highly water-soluble, consider evaporating the aqueous layer and triturating the resulting solid with an organic solvent to isolate the product salt.[1] | |
| Product degradation. | If the product is unstable, minimize the time spent in acidic or basic conditions during workup and consider a faster purification method like a short silica plug filtration. |
Guide 2: Unexpected Ring Fragmentation
In some cases, particularly under harsh conditions, the piperazine ring itself can undergo fragmentation.[1][5]
| Observation | Potential Cause | Recommended Action |
| Multiple unidentified peaks in LC-MS/NMR | Ring fragmentation due to overly harsh acidic conditions. | Reduce the reaction temperature and time. Consider using a milder deprotection reagent.[1] |
| Incompatible electrophiles in lithiation reactions. | In lithiation-trapping reactions, certain electrophiles can lead to ring fragmentation. A detailed mechanistic study may be required to identify a suitable electrophile.[5][6] |
Experimental Protocols
Protocol 1: Robust Boc-Deprotection with Scavenger
This protocol is designed to minimize t-butylation and drive the reaction to completion.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Scavenger Addition: Add triethylsilane (TES, 1.5 eq) to the solution.
-
Acid Addition: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 2: Analytical Purity Assessment by HPLC
Ensuring the purity of your starting material and product is crucial. HPLC is a robust method for this.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of sample (approx. 1 mg/mL) in the initial mobile phase composition.[7]
Visualizing Reaction Pathways
Boc-Deprotection and Side Reactions
Caption: Boc-deprotection and t-butylation side reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Refining purification methods to enhance the quality of 1-Boc-4-dimethylcarbamoylpiperazine.
Welcome to the technical support center dedicated to the purification of 1-Boc-4-dimethylcarbamoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common purification challenges and enhance the quality of your final compound.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the desired reaction outcomes, minimize side products, and maintain the safety and efficacy of the final drug substance. The purification of piperazine derivatives, however, can be challenging due to their inherent chemical properties, such as high polarity and basicity.[1] This guide provides a structured approach to troubleshooting common purification issues and offers validated protocols to achieve high purity.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Persistent Impurities Detected by HPLC/GC-MS Post-Purification
Q: My HPLC or GC-MS analysis shows persistent impurities even after initial purification. How can I identify and remove them?
A: The first step is to identify the nature of the impurity. Common impurities in the synthesis of this compound include starting materials, di-substituted byproducts, and reaction solvents.
Underlying Causes & Solutions:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities.
-
Solution: Monitor the reaction progress using TLC, HPLC, or GC-MS to ensure completion. If the reaction has stalled, consider optimizing conditions such as temperature, reaction time, or catalyst loading.
-
-
Di-substituted Byproducts: The presence of two reactive nitrogen atoms in the piperazine ring can lead to the formation of di-substituted products.[2]
-
Solution: To favor mono-substitution, use a large excess of piperazine (3-10 equivalents) during the initial reaction.[2] While effective, this requires a robust method to remove the excess piperazine post-reaction. Alternatively, a mono-protonation strategy can be employed to deactivate one of the nitrogen atoms.[2]
-
-
Residual Solvents: Solvents used in the reaction or initial work-up can be trapped in the product.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum, potentially with gentle heating, before proceeding with further purification steps.[3]
-
Workflow for Impurity Identification and Removal:
Caption: Workflow for identifying and removing impurities.
Issue 2: Product "Oiling Out" During Recrystallization
Q: I'm trying to recrystallize my this compound, but it's separating as an oil instead of crystals. What should I do?
A: "Oiling out" is a common issue where the compound separates from the solution above its melting point or as a supersaturated liquid.[3] This can be addressed by several techniques.
Primary Causes & Solutions:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystallization.
-
Solution: First, attempt a preliminary purification step like an acidic wash or a quick filtration through a silica plug to remove gross impurities.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the solute from precipitating.
-
Solution: Use a solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Consider using a binary solvent system (a good solvent and a poor solvent) and slowly adding the poor solvent to the saturated solution of the compound in the good solvent until turbidity is observed, then heat to redissolve and cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
-
Lack of Nucleation Sites: Crystal growth requires nucleation sites.
-
Solution:
-
Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[3]
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create microscopic scratches that can act as nucleation sites.
-
-
Protocol: Trituration to Induce Solidification
If your product has oiled out, you can often induce solidification through trituration.
-
Decant the solvent from the oil.
-
Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., n-hexane, diethyl ether).[3]
-
Use a glass rod to vigorously scratch and stir the oil in the presence of the non-polar solvent.
-
Continue this process until the oil solidifies.
-
Filter the resulting solid and wash with the non-polar solvent.
Issue 3: Difficulty in Removing Excess Piperazine
Q: I used excess piperazine in my reaction to promote mono-substitution, but now I'm struggling to remove it from my product.
A: The high polarity and basicity of piperazine can make its removal challenging. An acidic wash is a highly effective method.
Underlying Principle:
This compound has a protected amine and an amide, making it significantly less basic than piperazine. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl, 5% citric acid), the more basic piperazine will be protonated and preferentially partition into the aqueous layer as a salt, leaving your desired product in the organic layer.
Protocol: Acidic Wash for Piperazine Removal
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl (aq) two more times.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound?
A1: Flash column chromatography on silica gel is a standard and effective method.[4] A gradient elution system starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or a mixture containing methanol) is typically successful. The exact solvent system should be determined by thin-layer chromatography (TLC) analysis first.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
HPLC-UV: A robust method for quantitative analysis. The Boc group provides a chromophore for UV detection.[5]
-
GC-MS: Useful for identifying volatile impurities and confirming the mass of the desired product.
-
NMR (¹H and ¹³C): Provides structural confirmation and can detect impurities with different proton or carbon environments.
-
LC-MS: Offers high sensitivity and specificity for impurity profiling.[5]
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Analyte Suitability | Non-volatile, UV-active compounds | Volatile, thermally stable compounds | Wide range of compounds |
| Sensitivity | Good (ppm level)[5] | Very good (ppb level)[5] | Excellent (ppb-ppt level)[5] |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and mass spectrum) | Very High (based on retention time and mass spectrum) |
| Quantitation | Excellent | Good | Excellent |
Q3: My purified this compound is a solid. What is a good recrystallization solvent system?
A3: A good starting point would be a solvent system like ethyl acetate/hexane or acetone/water. The ideal system will dissolve the compound when hot but lead to precipitation upon cooling. Experiment with small-scale trials to find the optimal solvent ratio.
Q4: Can I use salt formation to purify my product?
A4: While the Boc-protected nitrogen is not basic, if your primary impurities are non-basic, you could potentially form a salt with the unprotected piperazine nitrogen of any di-substituted byproduct using a strong acid, though this is less common for Boc-protected intermediates. A more common strategy is to use salt formation to remove basic impurities, as described in the acidic wash protocol. The formation of piperazine diacetate by adding acetic acid to an acetone solution is a known method for purifying piperazine itself.[1][6]
Conclusion
Achieving high purity for this compound is a critical step in the synthesis of many pharmaceuticals. By understanding the common challenges and employing the systematic troubleshooting and purification strategies outlined in this guide, researchers can significantly enhance the quality of their compounds. Always rely on a combination of purification techniques and confirm your results with appropriate analytical methods.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 1-Boc-4-dimethylcarbamoylpiperazine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel chemical entities, intermediates such as 1-Boc-4-dimethylcarbamoylpiperazine play a critical role. The integrity of the final active pharmaceutical ingredient (API) is contingent upon the confirmed structure and purity of each preceding step. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of this compound, grounded in field-proven insights and experimental data from closely related analogs.
The Imperative of Orthogonal Analytical Approaches
This guide will delve into the practical application and comparative strengths of each of these techniques, providing not just the "how," but the critical "why" behind experimental choices.
The Structural Landscape of this compound
Before we examine the analytical data, let us first dissect the molecule itself. Understanding the constituent functional groups and the expected electronic environments of the atoms is crucial for interpreting the spectral data.
-
Boc (tert-butoxycarbonyl) Group: A bulky protecting group characterized by a carbonyl and a tert-butyl moiety.
-
Piperazine Ring: A six-membered heterocyclic amine. In this case, it is asymmetrically substituted.
-
Dimethylcarbamoyl Group: A tertiary amide functional group.
Each of these components will give rise to characteristic signals in the various spectra we will discuss.
Workflow for Structural Confirmation
The logical flow of analysis typically begins with less destructive, information-rich techniques like NMR and FTIR, followed by the destructive but highly sensitive MS.
Caption: A typical workflow for the structural confirmation of a small organic molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6 - 3.4 | Multiplet | 4H | Piperazine CH₂ (adjacent to Boc-N) | The electron-withdrawing effect of the carbamate nitrogen deshields these protons. |
| ~2.9 | Singlet | 6H | N(CH₃)₂ | The two methyl groups are chemically equivalent, resulting in a single, sharp peak. |
| ~2.5 - 2.3 | Multiplet | 4H | Piperazine CH₂ (adjacent to carbamoyl-N) | These protons are slightly upfield compared to the others on the piperazine ring. |
| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc) | The nine protons of the tert-butyl group are equivalent, leading to a strong singlet. |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the conformational dynamics of the piperazine ring.[2]
Experimental Protocol for ¹H NMR
Objective: To obtain a high-resolution ¹H NMR spectrum for the identification of proton environments.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-precision 5 mm NMR tubes
-
Internal standard (e.g., tetramethylsilane - TMS, already in most deuterated solvents)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The filling height should be appropriate for the spectrometer's probe (typically 4-5 cm).
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds, and a 90-degree pulse).
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Causality Behind Choices:
-
Solvent Selection: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative due to its high dissolving power.[3]
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.
-
Shimming: This step is critical for obtaining sharp, well-resolved peaks, which is essential for accurate interpretation of multiplicities and coupling constants.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, offering complementary information to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum of this compound
Based on data from similar Boc-protected piperidines and piperazines, we can predict the following approximate chemical shifts.[4]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (Carbamoyl) | The carbonyl carbon of the tertiary amide will be significantly downfield. |
| ~155 | C=O (Boc) | The carbamate carbonyl is also deshielded, appearing in a characteristic region. |
| ~80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group has a distinct chemical shift. |
| ~45-50 | Piperazine CH₂ | The four carbons of the piperazine ring will appear in this region, potentially as two distinct signals due to the asymmetric substitution. |
| ~36 | N(C H₃)₂ | The methyl carbons of the dimethylamino group will be in the aliphatic region. |
| ~28 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group will give a strong signal. |
Experimental Protocol for ¹³C NMR
The sample prepared for ¹H NMR can be directly used for ¹³C NMR acquisition. The primary difference lies in the acquisition parameters.
Procedure:
-
Use the same sample as for ¹H NMR.
-
Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where all C-H couplings are removed, resulting in each unique carbon appearing as a singlet.
-
Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
Causality Behind Choices:
-
Proton Decoupling: This simplifies the spectrum immensely, making it easier to identify the number of unique carbon environments. It also enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. When coupled with liquid chromatography, it also provides information about the purity of the sample.
Expected Mass Spectrum Data
For this compound (Molecular Formula: C₁₃H₂₅N₃O₃), the expected molecular weight is 271.36 g/mol .
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 272.19 | In positive ion electrospray ionization (ESI+), the molecule is expected to be protonated. This is the most common adduct for molecules with basic nitrogen atoms. |
| [M+Na]⁺ | 294.17 | Adducts with sodium are also commonly observed, especially if there is trace sodium in the sample or mobile phase. |
Experimental Protocol for LC-MS
Objective: To confirm the molecular weight and assess the purity of the sample.
Materials:
-
This compound (~1 mg/mL stock solution in methanol or acetonitrile)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A suitable C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a mixture of Mobile Phase A and B.
-
LC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject a small volume (e.g., 1-5 µL) of the sample.
-
Run a gradient elution, for example, from 5% B to 95% B over 10-15 minutes. This will elute the compound from the column and separate it from any potential impurities.
-
-
MS Method:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Set the fragmentor voltage to a moderate level to minimize in-source fragmentation initially.
-
Causality Behind Choices:
-
Reversed-Phase C18 Column: This is a versatile column suitable for a wide range of small organic molecules of moderate polarity.[5]
-
Formic Acid: The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.[6]
-
Gradient Elution: A gradient is essential for analyzing samples with unknown purity, as it can separate compounds with a wider range of polarities than an isocratic method.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides a "molecular fingerprint" by identifying the vibrational frequencies of the functional groups present in a molecule. It is a rapid and non-destructive technique.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |
| ~2970, ~2860 | C-H (Aliphatic) | Stretching | Characteristic of the tert-butyl and piperazine C-H bonds. |
| ~1690 | C=O (Boc) | Stretching | The carbamate carbonyl typically absorbs at a slightly higher frequency than an amide carbonyl. |
| ~1640 | C=O (Amide) | Stretching | The tertiary amide carbonyl stretch is a strong, characteristic band. |
| ~1420 | C-N (Boc) | Stretching | Part of the complex carbamate fingerprint region. |
| ~1250, ~1170 | C-O (Boc) | Stretching | Strong bands associated with the C-O bonds of the tert-butoxy group. |
Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for solids and liquids that requires minimal sample preparation.[7]
Objective: To obtain an infrared spectrum to identify the key functional groups.
Materials:
-
This compound (a small amount of solid powder)
-
FTIR spectrometer with an ATR accessory (e.g., a diamond crystal)
-
Isopropyl alcohol for cleaning
Procedure:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol. Run a background scan to capture the spectrum of the ambient atmosphere (CO₂ and water vapor), which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Apply Pressure: Use the ATR's pressure arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal with isopropyl alcohol.
Causality Behind Choices:
-
ATR Accessory: This is the most convenient method for analyzing solid powders, eliminating the need to prepare KBr pellets.[8]
-
Background Correction: This is essential to remove interfering signals from the atmosphere, ensuring that the resulting spectrum is solely from the sample.
-
Pressure Application: Good contact is necessary for the evanescent wave to penetrate the sample effectively, leading to a strong and representative spectrum.
Comparative Summary and Conclusion
Each of these analytical techniques provides a unique and essential piece of structural information. Their combined data creates a powerful and self-validating confirmation of the chemical structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry | High structural resolution, non-destructive | Requires soluble sample, can have complex spectra |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Complements ¹H NMR, good for identifying symmetry | Low sensitivity, longer acquisition times |
| LC-MS | Molecular weight and purity | High sensitivity, high accuracy for MW, assesses purity | Destructive, provides limited structural information on its own |
| FTIR | Presence of functional groups | Fast, non-destructive, minimal sample prep | Provides limited information on the overall molecular framework |
By systematically applying these orthogonal methods and ensuring that the data from each are consistent with the proposed structure, researchers can have high confidence in the identity and quality of their synthesized this compound. This rigorous approach is fundamental to the principles of good science and is a prerequisite for advancing compounds in the drug development pipeline.
References
- 1. DSpace [open.bu.edu]
- 2. NMR data for compound 8. tert-butyl 4-(quinolin-8-ylcarbamoyl)piperidine-1-carboxylate amide. 13C | Imperial College London [data.hpc.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. agilent.com [agilent.com]
- 8. chem.tamu.edu [chem.tamu.edu]
A Comparative Guide to 1-Boc-4-dimethylcarbamoylpiperazine and Other Piperazine Derivatives for Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties—such as high polarity, structural rigidity, and the ability to act as both hydrogen bond donors and acceptors—frequently lead to compounds with enhanced water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3][4] This guide provides an in-depth comparison of 1-Boc-4-dimethylcarbamoylpiperazine with other key piperazine derivatives, offering researchers and drug development professionals a data-driven perspective on their selection and application as synthetic building blocks.
The Subject Compound: this compound
This compound is a specialized piperazine derivative primarily utilized as a synthetic intermediate. Its structure features two key modifications to the parent piperazine ring:
-
N1-Boc Protection: One nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This is a crucial feature for synthetic chemists. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid), allowing for selective deprotection and subsequent functionalization of the N1 nitrogen.[5] This strategic protection prevents unwanted side reactions during multi-step syntheses.[6]
-
N4-Dimethylcarbamoyl Group: The second nitrogen is functionalized with a dimethylcarbamoyl group. This group is generally stable and can influence the molecule's polarity, solubility, and metabolic stability.
Its primary role is not as a pharmacologically active agent itself, but as a precisely engineered building block for constructing more complex molecules, particularly in the synthesis of novel drug candidates.
Comparative Analysis with Other Piperazine Derivatives
The strategic choice of a piperazine building block can profoundly impact the synthetic route and the properties of the final compound. Below is a comparison of this compound with other commonly used piperazine derivatives.
Structural and Functional Comparison
To understand the utility of this compound, it is best compared to its simpler and more complex relatives.
-
1-Boc-piperazine: This is the most direct comparator. It features the same N1-Boc protection, leaving the N4 nitrogen as a reactive secondary amine.[6] It is a versatile intermediate for introducing a monosubstituted piperazine moiety.[7] The key difference is the absence of the N4-substituent, making it the starting point for adding a wide variety of functional groups at that position.
-
1-Methylpiperazine: This derivative has a simple methyl group on one nitrogen. It is often incorporated into final drug structures to add a basic nitrogen center, which can be crucial for receptor binding or improving solubility through salt formation. Unlike the Boc-protected derivatives, both nitrogens can be reactive, which can complicate synthesis without additional protection steps.
-
1-Arylpiperazines (e.g., 1-(2-Methoxyphenyl)piperazine): This class of derivatives is itself pharmacologically important. The arylpiperazine motif is found in numerous CNS-active drugs.[8] These compounds are used to build molecules where the arylpiperazine unit is a key pharmacophore responsible for biological activity.[9]
The diagram below illustrates the structural relationships between these key piperazine derivatives.
Caption: Structural relationships of key piperazine derivatives.
Physicochemical Data Comparison
The choice of substituent dramatically alters the physicochemical properties of the piperazine core, which in turn affects solubility, lipophilicity, and basicity—all critical parameters in drug design.[10]
| Derivative | Molecular Weight ( g/mol ) | cLogP | pKa (Predicted) | Key Feature |
| 1-Boc-piperazine | 186.25[6] | 0.7-1.0 | ~8.9 (unprotected N) | Versatile intermediate with one reactive site.[6] |
| This compound | 257.34 | ~1.2 | N/A (N1 is amide) | N1-protected, N4-functionalized for specific syntheses. |
| 1-Methylpiperazine | 100.16 | -0.6 | pKa1: ~5.0, pKa2: ~9.2 | Simple, basic building block. |
| 1-(2-Methoxyphenyl)piperazine | 192.26 | 1.8 | pKa1: ~2.5, pKa2: ~8.8 | Pharmacologically active arylpiperazine motif.[8] |
Data is compiled from various chemical supplier databases and computational predictions. cLogP and pKa values are estimates and can vary based on the prediction algorithm.
Interpretation for the Scientist:
-
Lipophilicity (cLogP): The addition of the Boc and dimethylcarbamoyl groups increases the lipophilicity compared to the parent piperazine or 1-methylpiperazine. This is a critical consideration for the solubility and potential membrane permeability of subsequent synthetic products.
-
Basicity (pKa): 1-Boc-piperazine retains a basic secondary amine, making it suitable for nucleophilic reactions.[5] In contrast, the N1 nitrogen of this compound is part of a carbamate and the N4 nitrogen is part of an amide, rendering them non-basic. This lack of basicity can be advantageous in preventing unwanted salt formation or off-target interactions during synthesis.
Experimental Protocols: Application in Synthesis
The primary value of these derivatives lies in their application. A common and critical reaction in medicinal chemistry is the N-arylation of piperazines to form C-N bonds, often accomplished via the Buchwald-Hartwig amination.[11][12] This reaction is fundamental for creating many arylpiperazine-containing drugs.[8]
Detailed Protocol: Buchwald-Hartwig N-Arylation of 1-Boc-piperazine
This protocol describes a representative procedure for coupling 1-Boc-piperazine with an aryl halide, a foundational step where a derivative like 1-Boc-piperazine is essential.
Objective: To synthesize a 1-Boc-4-arylpiperazine derivative.
Causality Behind Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., RuPhos) are chosen. Palladium is highly efficient at catalyzing C-N bond formation, and bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step of the catalytic cycle.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperazine nitrogen, making it a more potent nucleophile without competing in the reaction.[11]
-
Solvent: Anhydrous toluene is a common choice due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the organic reagents.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 2.1 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and 1-Boc-piperazine (1.5 equiv) to the vial.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.5 M).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 10-60 minutes).[11]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 1-Boc-4-arylpiperazine.
Workflow Visualization
The following diagram illustrates the general workflow for the N-arylation experiment and subsequent deprotection.
Caption: Experimental workflow for N-arylation and deprotection.
Conclusion: Strategic Selection for Drug Discovery
The choice between this compound and other piperazine derivatives is a strategic decision driven by the synthetic goal.
-
This compound is a highly specialized building block. It is ideal for synthetic routes where the final molecule requires a dimethylcarbamoyl moiety at the N4 position, and the N1 position needs to be revealed for a later-stage coupling reaction. Its utility lies in its pre-packaged functionality, saving synthetic steps.
-
1-Boc-piperazine offers maximum versatility. It is the go-to intermediate for introducing a piperazine ring that will be functionalized at the N4 position with a wide variety of substituents.[13]
-
1-Methylpiperazine and 1-Arylpiperazines are typically used when these specific moieties are part of the final target pharmacophore, providing basicity or specific receptor interactions, respectively.[2][8]
Ultimately, a deep understanding of the properties and reactivity of each derivative allows medicinal chemists to design more efficient and effective synthetic routes, accelerating the discovery of novel therapeutics. The piperazine scaffold's adaptability ensures it will remain a privileged structure in drug development for the foreseeable future.[1][3]
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lifechempharma.com [lifechempharma.com]
- 13. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
Analysis of the biological activity of 1-Boc-4-dimethylcarbamoylpiperazine analogs.
This guide provides an in-depth analysis of the biological activities of a prominent class of synthetic compounds: 1-Boc-4-amido piperazine analogs. While the initial query specified 1-Boc-4-dimethylcarbamoylpiperazine, the available scientific literature offers a more extensive and comparative dataset for analogs bearing a carboxamide group at the 4-position, particularly those with aryl or heteroaryl substituents. Therefore, this guide will focus on these well-documented analogs as a representative class to explore their therapeutic potential, with a primary emphasis on their anticancer and ion channel inhibitory activities.
The piperazine ring is a versatile scaffold in medicinal chemistry, found in numerous approved drugs.[1] The presence of two nitrogen atoms allows for fine-tuning of physicochemical properties and diverse substitutions to optimize biological activity. The tert-butyloxycarbonyl (Boc) protecting group at the 1-position is a common feature in the synthesis of these analogs, allowing for selective functionalization at the 4-position.[2] This guide will delve into the synthesis, in vitro evaluation, and mechanisms of action of these compounds, providing researchers with a comparative framework and detailed experimental protocols.
I. Anticancer Activity of 1-Boc-4-Arylcarboxamidopiperazine Analogs
A significant area of investigation for piperazine derivatives has been their potential as anticancer agents.[3] Several studies have demonstrated that modifying the aryl carboxamide moiety of 1-Boc-4-arylcarboxamidopiperazine analogs can lead to potent cytotoxic effects against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The JNK (c-Jun N-terminal kinase) signaling pathway is a critical regulator of apoptosis in response to cellular stress, such as that induced by chemotherapeutic agents.[4][5] Activation of the JNK pathway can lead to the phosphorylation of downstream targets like c-Jun, which in turn regulates the expression of genes involved in both cell survival and apoptosis.[6] The pro-apoptotic effects are often mediated through the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)[7]
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[7]
-
96-well plates
-
1-Boc-4-arylcarboxamidopiperazine analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 104 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., cisplatin) as a positive control.[7][9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[7][10]
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined using non-linear regression analysis.
Comparative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of a series of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-arylpiperazine derivatives, which are structurally related to the 1-Boc-4-amido piperazine scaffold, against various human cancer cell lines.
| Compound | R Group (Quinoxaline) | Cancer Cell Line | IC50 (nM)[11] |
| 6p | 8-fluoro | A549 (Lung) | 12 |
| HCT116 (Colon) | 10 | ||
| PC3 (Prostate) | 14 | ||
| 6q | 8-chloro | A549 (Lung) | 11 |
| HCT116 (Colon) | 9.1 | ||
| PC3 (Prostate) | 13 | ||
| 6r | 8-bromo | A549 (Lung) | 8.9 |
| HCT116 (Colon) | 6.1 | ||
| PC3 (Prostate) | 17 |
Note: The presented data is for quinoxalinyl-piperazine derivatives, which share the core 4-amido piperazine structure but have a different heterocyclic system instead of a simple aryl group. These compounds demonstrate the high potency that can be achieved with this scaffold.
II. NaV1.7 Inhibitory Activity of Piperazine Amides
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception.[12] Therefore, selective inhibitors of NaV1.7 are highly sought after as potential non-opioid analgesics.[13] Piperazine amides have emerged as a promising class of NaV1.7 inhibitors.[14]
Mechanism of Action: Inhibition of Pain Signaling
NaV1.7 channels are located at the nerve endings of nociceptors (pain-sensing neurons). Upon a noxious stimulus, these channels open, allowing an influx of sodium ions, which depolarizes the cell membrane and initiates an action potential. This electrical signal is then transmitted along the nerve fiber to the spinal cord and ultimately to the brain, where it is perceived as pain.[12] NaV1.7 inhibitors block this initial step by binding to the channel and preventing the influx of sodium ions, thereby dampening the pain signal at its source.[12]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold standard for studying ion channel function and pharmacology.[15] This technique allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.
Materials:
-
HEK-293 cells stably expressing human NaV1.7 channels[16]
-
Patch pipettes (borosilicate glass)
-
Micromanipulator and patch-clamp amplifier system
-
Internal solution (in mM): 130 CsF, 10 HEPES, 10 NaCl, 10 EGTA, 10 TEACl, 10 glucose, and 1 CaCl2 (pH 7.3 with CsOH)[17]
-
External solution (in mM): 10 NaOH, 130 TMACl, 3 KCl, 1 CaCl2, 1 MgCl2, 0.1 CdCl3, 1 4-AP, 20 TEACl, and 10 HEPES (pH 7.3 with HCl)[17]
-
Test compounds (piperazine amides) dissolved in external solution
Procedure:
-
Cell Preparation: Plate the HEK-293-hNaV1.7 cells on glass coverslips and grow to 50-70% confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell membrane and control of the intracellular environment.
-
Voltage Protocol and Recording: Hold the cell at a holding potential of -120 mV. Apply a series of depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit NaV1.7 currents.[17]
-
Compound Application: Perfuse the external solution containing the test compound at various concentrations onto the cell and record the resulting inhibition of the NaV1.7 current.
-
Data Analysis: Measure the peak inward current at each compound concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Comparative Data: NaV1.7 Inhibitory Activity
The following table presents the NaV1.7 inhibitory activity and selectivity over the cardiac NaV1.5 isoform for a series of piperazine amide analogs. High selectivity against NaV1.5 is crucial to avoid potential cardiovascular side effects.
| Compound | A-Ring Substituent | NaV1.7 IC50 (µM)[14] | NaV1.5 IC50 (µM)[14] | Selectivity (NaV1.5/NaV1.7) |
| 14 | Phenyl | 0.029 | 0.71 | ~24 |
| 15 | 3-Fluorophenyl | 0.042 | 2.1 | ~50 |
| 16 | 3,5-Difluorophenyl | 0.021 | 1.8 | ~86 |
| 17 | 2,5-Difluorophenyl | 0.016 | 1.3 | ~81 |
| 18 | 3-Chlorophenyl | 0.027 | 1.1 | ~41 |
Conclusion
The 1-Boc-4-amido piperazine scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to analogs with potent and diverse biological activities. As demonstrated in this guide, strategic modifications of the substituent at the 4-position can yield compounds with significant anticancer and NaV1.7 inhibitory properties. The detailed protocols and comparative data provided herein offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this promising chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs will be crucial in translating their in vitro potency into clinically effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. paulogentil.com [paulogentil.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are Nav1.7 blockers and how do they work? [synapse.patsnap.com]
- 13. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-Boc-4-dimethylcarbamoylpiperazine and Structurally Related Analogs as Potential CNS Ligands
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the design of a multitude of centrally acting therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bond interactions and its inherent basicity, render it a valuable building block for targeting complex biological systems.[3] This guide provides a comprehensive comparison of the synthetic accessibility and potential efficacy of 1-Boc-4-dimethylcarbamoylpiperazine against a curated set of its structural analogs: 1-Boc-4-carbamoylpiperazine, 1-Boc-4-(diethylcarbamoyl)piperazine, and the corresponding piperidine derivative, 1-Boc-4-dimethylcarbamoylpiperidine.
This analysis is framed within the context of their potential as ligands for dopamine D2 (D2R) and serotonin 5-HT1A (5-HT1A) receptors, two critical targets in the treatment of a spectrum of neuropsychiatric disorders.[4][5] The strategic placement of a carbamoyl moiety at the 4-position of the piperazine ring, protected at the 1-position with a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for modulating receptor affinity and functional activity.
Structural Analogs Under Investigation
The selection of comparators for this guide is based on systematic structural modifications to the dimethylcarbamoyl moiety of the parent compound, allowing for an exploration of the structure-activity relationships (SAR) governing potential receptor interactions.
| Compound Name | Structure | Key Structural Difference from Parent |
| This compound | O=C(N(C)C)N1CCN(C(OC(C)(C)C)=O)CC1 | Parent Compound |
| 1-Boc-4-carbamoylpiperazine | O=C(N)N1CCN(C(OC(C)(C)C)=O)CC1 | Unsubstituted carbamoyl group |
| 1-Boc-4-(diethylcarbamoyl)piperazine | O=C(N(CC)CC)N1CCN(C(OC(C)(C)C)=O)CC1 | Diethyl substitution on the carbamoyl nitrogen |
| 1-Boc-4-dimethylcarbamoylpiperidine | O=C(N(C)C)C1CCN(C(OC(C)(C)C)=O)CC1 | Piperidine core instead of piperazine |
Synthetic Accessibility: A Comparative Overview
The feasibility of synthesizing these compounds is a critical consideration in early-stage drug discovery. The general and most direct approach to this class of molecules is through the acylation of a Boc-protected piperazine or piperidine precursor with an appropriate carbamoyl chloride or via amide bond formation with a corresponding carboxylic acid.
General Synthetic Workflow
The synthesis of these target compounds can be conceptualized through a convergent approach, starting from commercially available precursors.
Caption: General synthetic pathways to the target compounds.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details a standard amide coupling procedure, which can be adapted for the synthesis of the other analogs by substituting the appropriate amine.
Materials:
-
1-Boc-piperazine-4-carboxylic acid
-
Dimethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-piperazine-4-carboxylic acid (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation, minimizing side reactions and racemization.
-
DIPEA: A non-nucleophilic base is essential to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction without competing in the acylation.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted reagents, coupling byproducts, and the base, ensuring the purity of the final compound.
Comparative Efficacy at D2 and 5-HT1A Receptors: A Data-Driven Discussion
Expected SAR Trends:
-
N,N-Dialkyl Substitution: The size of the alkyl groups on the carbamoyl nitrogen is expected to influence both steric interactions within the receptor binding pocket and the compound's lipophilicity. It is hypothesized that the smaller dimethyl substitution of the parent compound may offer a more optimal fit compared to the bulkier diethyl groups of its analog.
-
Unsubstituted Carbamoyl Group: The presence of N-H donors in 1-Boc-4-carbamoylpiperazine introduces the potential for additional hydrogen bonding interactions within the receptor, which could either enhance or alter the binding mode compared to the N,N-dialkylated analogs.
-
Piperazine vs. Piperidine Core: The replacement of the piperazine ring with a piperidine core in 1-Boc-4-dimethylcarbamoylpiperidine removes the second nitrogen atom. This significantly alters the pKa and hydrogen bonding capacity of the molecule, which is likely to have a profound impact on its interaction with the target receptors.[8] The piperazine nitrogen often plays a key role in anchoring ligands to an acidic residue, such as aspartate, in the binding pocket of aminergic GPCRs.[6]
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical data set that would be generated from the experimental protocols described below to facilitate a direct comparison of the compounds' efficacy.
| Compound | D2 Receptor Binding Affinity (Ki, nM) | 5-HT1A Receptor Binding Affinity (Ki, nM) | D2 Functional Activity (EC50, nM) (Agonist/Antagonist) | 5-HT1A Functional Activity (EC50, nM) (Agonist/Antagonist) |
| This compound | TBD | TBD | TBD | TBD |
| 1-Boc-4-carbamoylpiperazine | TBD | TBD | TBD | TBD |
| 1-Boc-4-(diethylcarbamoyl)piperazine | TBD | TBD | TBD | TBD |
| 1-Boc-4-dimethylcarbamoylpiperidine | TBD | TBD | TBD | TBD |
TBD: To be determined by experimental evaluation.
Experimental Protocols for Efficacy Determination
To empirically determine the comparative efficacy of these compounds, the following validated in vitro assays are recommended.
Protocol 1: Radioligand Binding Assay for D2 and 5-HT1A Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds for the target receptors by measuring their ability to displace a known high-affinity radioligand.
Caption: Workflow for the radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Utilize commercially available cell membranes expressing human recombinant D2 or 5-HT1A receptors.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the receptor membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Activity
The 5-HT1A receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the functional activity of the test compounds as agonists or antagonists at the 5-HT1A receptor.
Caption: Workflow for the cAMP functional assay.
Detailed Steps:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating with a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis:
-
Agonist Mode: Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve of cAMP inhibition.
-
Antagonist Mode: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) and calculate the Kb using the appropriate pharmacological model.
-
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound and its structural analogs. The synthetic protocols outlined are robust and adaptable, while the proposed in vitro assays represent the gold standard for characterizing ligands of D2 and 5-HT1A receptors.
The systematic structural modifications presented here will allow researchers to dissect the contributions of the carbamoyl substituents and the heterocyclic core to receptor affinity and functional activity. The empirical data generated from these studies will be invaluable for guiding the design of future generations of piperazine-based CNS agents with improved potency, selectivity, and pharmacokinetic profiles. It is through such rigorous, comparative analyses that the full potential of this versatile chemical scaffold can be realized in the pursuit of novel therapeutics for neuropsychiatric disorders.
References
- 1. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. connectjournals.com [connectjournals.com]
- 8. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Boc-4-dimethylcarbamoylpiperazine
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance.[1][2] This guide provides an in-depth analysis of the spectroscopic data essential for the validation of 1-Boc-4-dimethylcarbamoylpiperazine, a key intermediate in the synthesis of various bioactive compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comparative perspective against potential alternatives and impurities.
The rationale for selecting specific spectroscopic techniques lies in their ability to provide orthogonal and complementary information. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy identifies the characteristic vibrational frequencies of functional groups, while mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, confirming the overall molecular formula and connectivity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum provides a unique fingerprint, allowing for the unambiguous assignment of each proton.
Expected Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc (-C(CH₃)₃) | ~1.46 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet. |
| Piperazine (-CH₂-) | ~3.4-3.6 | Multiplet | 4H | Protons on the piperazine ring adjacent to the Boc-protected nitrogen. |
| Piperazine (-CH₂-) | ~3.2-3.4 | Multiplet | 4H | Protons on the piperazine ring adjacent to the dimethylcarbamoyl group. The electron-withdrawing nature of the carbamoyl group causes a slight downfield shift compared to the other piperazine protons. |
| Carbamoyl (-N(CH₃)₂) | ~2.85 | Singlet | 6H | The six equivalent protons of the two methyl groups on the carbamoyl nitrogen appear as a singlet. |
Comparative Analysis:
The presence of the sharp 9H singlet at approximately 1.46 ppm is a hallmark of the Boc protecting group. In contrast, other common amine protecting groups would exhibit different characteristic signals. For instance, a benzyloxycarbonyl (Cbz) group would show aromatic protons between 7.2-7.4 ppm and a benzylic singlet around 5.1 ppm. An acetyl (Ac) group would present a sharp singlet around 2.1 ppm.
The piperazine ring protons often exhibit complex splitting patterns due to chair conformations and potential rotational isomerism around the amide bond of the carbamoyl group.[3][4][5] Temperature-dependent NMR studies can be employed to investigate these dynamic processes if necessary.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| Boc (C (CH₃)₃) | ~80.0 | The quaternary carbon of the tert-butyl group. |
| Boc (-C(C H₃)₃) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group. |
| Boc (-C =O) | ~154.7 | The carbonyl carbon of the Boc group, appearing in the typical range for carbamates. |
| Piperazine (-C H₂-) | ~43-45 | The four equivalent carbons of the piperazine ring. The exact chemical shifts can be influenced by the substituent effects of the Boc and dimethylcarbamoyl groups. |
| Carbamoyl (-C =O) | ~164.5 | The carbonyl carbon of the dimethylcarbamoyl group, characteristic of a tertiary amide. |
| Carbamoyl (-N(C H₃)₂) | ~36.3 | The two equivalent methyl carbons of the dimethylcarbamoyl group. |
Comparative Analysis:
The combination of the Boc carbonyl signal around 155 ppm and the dimethylcarbamoyl carbonyl at approximately 165 ppm is highly characteristic. The absence of signals in the aromatic region (120-140 ppm) helps to rule out impurities containing aromatic rings. The chemical shifts of the piperazine carbons can be compared to known piperazine derivatives to confirm the substitution pattern.[6][7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H (alkane) | ~2970, 2860 | Strong | Stretching vibrations of the C-H bonds in the tert-butyl and piperazine moieties. |
| C=O (carbamate) | ~1695 | Strong | The carbonyl stretch of the Boc group is a prominent and sharp absorption.[8][9] |
| C=O (amide) | ~1645 | Strong | The carbonyl stretch of the dimethylcarbamoyl group, typical for a tertiary amide.[8][9][10] |
| C-N | ~1240, 1170 | Medium-Strong | Stretching vibrations of the C-N bonds within the piperazine ring and the carbamoyl group. |
Comparative Analysis:
The presence of two distinct carbonyl absorptions is a critical validation point. A single, broad carbonyl peak might suggest the presence of a carboxylic acid impurity, which would also exhibit a very broad O-H stretch from 2500-3300 cm⁻¹.[11][12] The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) confirms the tertiary nature of the amide and the full substitution of the piperazine nitrogens.[9][10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis. For this compound (C₁₂H₂₃N₃O₃), the expected exact mass is 257.1739.
Expected Fragmentation Pattern (Electron Ionization - EI or Electrospray Ionization - ESI):
-
[M+H]⁺: 258.1812 (for ESI)
-
[M-56]⁺: Loss of isobutylene from the Boc group (m/z 201). This is a very common fragmentation pathway for Boc-protected amines.[13][14][15][16]
-
[M-100]⁺: Loss of the entire Boc group (C₅H₉O₂) (m/z 157).
-
m/z 72: Fragment corresponding to the dimethylcarbamoyl group [CON(CH₃)₂]⁺.
-
m/z 57: Fragment corresponding to the tert-butyl cation [C(CH₃)₃]⁺.[17]
Comparative Analysis:
The observation of the characteristic loss of 56 and 100 mass units is strong evidence for the presence of the Boc group. Alternative protecting groups would lead to different fragmentation patterns. For example, a Cbz-protected compound would likely show a prominent fragment at m/z 91 (tropylium ion). By analyzing the fragmentation pattern, one can piece together the structure of the molecule and rule out potential isomers or impurities.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
Protocol 2: IR Spectroscopy
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for an oil or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
-
For Attenuated Total Reflectance (ATR) IR, place a small amount of the sample directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
For ESI-MS, use positive ion mode to observe the [M+H]⁺ ion.
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The rigorous application and correct interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are indispensable for the validation of this compound. By following the outlined protocols and comparative analyses, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this important chemical entity, thereby upholding the principles of scientific integrity and contributing to the successful advancement of pharmaceutical research.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. impact.ornl.gov [impact.ornl.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Interpreting IR Spectra [chemistrysteps.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. osti.gov [osti.gov]
- 14. reddit.com [reddit.com]
- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 1-Boc-4-dimethylcarbamoylpiperazine
Introduction: The Privileged Scaffold and the Imperative of Selectivity
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1] Its unique physicochemical properties and synthetic tractability have made it a cornerstone in the development of a multitude of drugs targeting a wide array of biological pathways.[2][3][4] Piperazine derivatives have found therapeutic applications in treating central nervous system (CNS) disorders, cancer, and infectious diseases.[2][5][6][7] However, this structural versatility also brings the inherent risk of polypharmacology—the ability of a single compound to interact with multiple targets. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures.[8]
1-Boc-4-dimethylcarbamoylpiperazine is a synthetic intermediate, and like many of its chemical relatives, its biological activity profile is not extensively characterized in public-domain literature. The presence of the piperazine core, however, necessitates a thorough evaluation of its potential for cross-reactivity with known biological targets of other piperazine-containing compounds. This guide provides a comprehensive, data-driven framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this compound. We will delve into the rationale for target selection, present detailed experimental protocols for robust in vitro assessment, and provide a clear methodology for data analysis and interpretation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness.
Strategic Target Selection for Cross-Reactivity Profiling
Given the novelty of this compound, a logical first step in assessing its cross-reactivity is to screen it against a panel of targets known to be modulated by other piperazine derivatives. Arylpiperazines, a well-studied class of these compounds, are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly those in the serotonergic, dopaminergic, and adrenergic systems.[9][10][11] Therefore, a primary cross-reactivity panel should encompass these major GPCR families.
For a comprehensive and efficient initial assessment, leveraging commercially available in vitro safety screening panels is a cost-effective strategy.[8][12][13][14] These panels are designed to identify potential off-target liabilities early in the drug discovery process and typically include a broad range of receptors, ion channels, transporters, and enzymes that are frequently implicated in adverse drug events. A primary safety panel, often comprising around 44 to 47 targets, is an excellent starting point for early hazard identification.[8][13]
Proposed Initial Target Panel:
| Target Class | Representative Targets | Rationale |
| GPCRs | 5-HT Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine Receptors (e.g., D2), Adrenergic Receptors (e.g., α1A, α2A, β1, β2), Muscarinic Receptors, Histamine Receptors | High prevalence of interaction with piperazine-containing CNS drugs.[6][11][15][16] |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiac safety assessment; hERG inhibition is a major cause of drug-induced cardiotoxicity.[1] |
| Transporters | SERT, DAT, NET | Key targets for antidepressants and other CNS-active drugs.[15] |
| Enzymes | COX-1, COX-2, various kinases | Broad screening for anti-inflammatory potential and other off-target enzymatic inhibition.[5] |
Comparator Compounds for Contextual Analysis
To provide a meaningful interpretation of the experimental data, it is crucial to include well-characterized comparator compounds in the assays. These compounds serve as benchmarks for potency and selectivity. An ideal set of comparators would include both a relatively selective and a more promiscuous piperazine-containing drug.
-
Buspirone: An anxiolytic agent with high affinity for the 5-HT1A receptor, serving as a relatively selective comparator.[2]
-
Clozapine: An atypical antipsychotic known for its broad receptor binding profile, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors, representing a promiscuous comparator.[2]
Experimental Methodologies for Cross-Reactivity Assessment
A two-tiered experimental approach is recommended to first determine the binding affinity of this compound to the selected targets and then to elucidate the functional consequences of these interactions.
Tier 1: Competitive Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[17][18] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Overall experimental workflow for assessing cross-reactivity.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells stably expressing the target receptor of interest to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer to a final protein concentration of 1-2 mg/mL.[19]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a known concentration of the specific radioligand (e.g., [³H]-spiperone for D2 receptors), and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled ligand for the target receptor, the radioligand, and the membrane preparation.
-
Competition Binding: Add serial dilutions of this compound (or comparator compounds), the radioligand, and the membrane preparation.[19][20]
-
-
Incubation and Filtration:
-
Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[19]
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Principle of Competitive Radioligand Binding Assay
Caption: Illustration of the competitive binding assay principle.
Tier 2: Cell-Based Functional Assays
Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response (agonism) or blocks the response of an endogenous ligand (antagonism).[21][22] For GPCRs, common functional assays measure the accumulation of second messengers like cyclic AMP (cAMP) or the flux of intracellular calcium.
Detailed Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Cell Preparation:
-
Plate cells expressing the target receptor in a 96-well plate and grow to near confluency.
-
If the receptor is Gi-coupled, pre-treat the cells with forskolin to stimulate cAMP production.
-
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of this compound (or a known agonist as a positive control) to the cells.
-
Antagonist Mode: Add serial dilutions of this compound, followed by a fixed concentration of a known agonist for the receptor.
-
-
Incubation and Lysis:
-
Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis and Presentation
-
Binding Assays:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).[23]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
-
Functional Assays:
-
Plot the response (e.g., cAMP concentration) against the log concentration of the test compound.
-
For agonist activity, determine the EC50 (effective concentration to produce 50% of the maximal response).
-
For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response).
-
Data Summary Table:
| Target | This compound Ki (nM) | Buspirone Ki (nM) | Clozapine Ki (nM) |
| 5-HT1A | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| 5-HT2A | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| D2 | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| α1A | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| hERG | Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| ... | ... | ... | ... |
Interpretation and Conclusion
The compiled data will provide a comprehensive cross-reactivity profile for this compound. A compound is generally considered selective if it exhibits a significant window (e.g., >100-fold) between its affinity for its primary target (if known) and its affinity for off-targets. In the absence of a known primary target, the focus is on identifying any potent interactions (e.g., Ki < 1 µM) with targets in the safety panel.
Any significant off-target activity identified through this screening cascade should be further investigated to understand its potential clinical implications. This systematic approach to assessing cross-reactivity is a critical step in the early de-risking of any new chemical entity and provides a solid foundation for informed decisions in the drug discovery and development process. The piperazine scaffold will undoubtedly continue to be a valuable tool in medicinal chemistry, and a thorough understanding of the cross-reactivity of its derivatives is paramount to harnessing its full therapeutic potential safely and effectively.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. nbinno.com [nbinno.com]
- 7. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. mdpi.com [mdpi.com]
- 10. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. ChemPartner [chempartner.com]
- 14. pharmaron.com [pharmaron.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Techniques for confirming the purity of a 1-Boc-4-dimethylcarbamoylpiperazine sample.
For researchers, scientists, and drug development professionals, the purity of a starting material or intermediate like 1-Boc-4-dimethylcarbamoylpiperazine is not a trivial detail—it is the bedrock of reproducible and reliable results. As a key building block in medicinal chemistry, its impurity profile can have cascading effects on reaction yields, downstream purification efforts, and the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of essential analytical techniques for confirming the purity of a this compound sample, grounded in the principles of scientific integrity and supported by illustrative experimental data. We will explore not just the "how" but the "why" behind each method, empowering you to make informed decisions in your laboratory.
The imperative for stringent purity assessment is underscored by regulatory bodies like the International Council for Harmonisation (ICH), which mandates the characterization and control of impurities in drug substances.[1][2] An uncharacterized impurity could be a benign process artifact, a structurally related compound with confounding biological activity, or a reactive species that compromises the stability of your final compound. Therefore, a multi-pronged analytical approach is not just best practice; it is a necessity.
Orthogonal Analytical Approaches: A Self-Validating System
No single analytical technique is infallible. A robust purity assessment relies on the principle of orthogonality, where different methods with distinct chemical and physical separation principles are employed. This ensures that an impurity masked in one technique will be revealed by another. This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis.
Table 1: Comparative Overview of Purity Analysis Techniques
| Technique | Principle | Primary Information | Strengths | Limitations | Typical Purity Result |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[3][4] | Quantitative purity (area %), presence of UV-active impurities. | High precision and accuracy for quantification; robust and widely available. | Requires impurities to have a UV chromophore; non-UV active impurities may be missed. | 99.8% |
| ¹H NMR | Nuclear spin transitions in a magnetic field.[5][] | Structural confirmation, detection of proton-containing impurities. | Provides definitive structural information; can detect non-UV active impurities. | Lower sensitivity compared to HPLC for trace impurities; quantification can be complex. | >99% (by integration) |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection.[1][7][8] | Molecular weight confirmation of the main peak and impurities. | High sensitivity and specificity; provides molecular weight information for unknown impurity identification.[7] | Response factors can vary significantly, making quantification challenging without standards. | Confirms MW of 285.38 g/mol ; detects trace impurity at m/z 186.25 |
| DSC | Measurement of heat flow difference during a controlled temperature program.[9][10][11] | Melting point and purity based on melting point depression.[11] | Provides information on absolute purity and polymorphic forms. | Only applicable to crystalline solids; less sensitive to impurities that do not affect melting behavior. | 99.75 mol% |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[12] For a molecule like this compound, a reversed-phase HPLC method is typically the most effective choice.
The "Why": Causality in Method Selection
We choose reversed-phase HPLC because the target molecule has moderate polarity. The C18 stationary phase provides a nonpolar environment, and by using a polar mobile phase (like acetonitrile and water), we can effectively separate the main compound from both more polar and less polar impurities. The Boc group and the dimethylcarbamoyl moiety provide sufficient UV absorbance for detection, although at a lower wavelength. A photodiode array (PDA) detector is preferable as it allows for peak purity analysis across a range of wavelengths.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the purity of this compound and detect any UV-active related substances. This protocol is designed in accordance with principles outlined in USP General Chapter <621> Chromatography.[3][4][13][14]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. System suitability tests, as defined by ICH Q2(R1), must be performed to ensure the validity of the results.[2][15][16]
Caption: Workflow for HPLC-UV Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While HPLC provides quantitative data on purity, it reveals little about the identity of the peaks. ¹H NMR spectroscopy serves as a definitive tool for structural confirmation and can identify impurities that may be invisible to a UV detector.
The "Why": Causality in Method Selection
For this compound, the ¹H NMR spectrum will have several characteristic signals: a large singlet for the nine equivalent protons of the Boc group, signals for the piperazine ring protons, and singlets for the two methyl groups on the carbamoyl moiety.[5] The presence and correct integration of these signals confirm the structure. Impurities, such as residual solvents or structurally related byproducts, will present their own distinct signals, allowing for their identification and rough quantification.
Experimental Protocol: ¹H NMR Analysis
Objective: To confirm the chemical structure and assess the purity by identifying and integrating signals from the main compound versus any proton-bearing impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]
-
Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest for accurate integration.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals. Compare the integration of a known signal from the main compound to the integration of impurity signals.
-
Expected ¹H NMR Signals for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.47 | Singlet | 9H | tert-butyl (Boc group) |
| ~2.95 | Singlet | 6H | N(CH₃)₂ (dimethylcarbamoyl) |
| ~3.40 - 3.55 | Multiplet | 8H | Piperazine ring protons |
Any signals not corresponding to the structure or known solvents should be investigated as potential impurities.
Mass Spectrometry (MS): Unveiling Molecular Weights
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful, two-dimensional analysis. It offers the separation power of HPLC and the mass-resolving capability of MS, which is invaluable for identifying unknown impurities.[1][7][17]
The "Why": Causality in Method Selection
LC-MS is employed to confirm the molecular weight of the main component and to assign molecular weights to any impurities detected by the HPLC separation. This is a critical step in impurity profiling as mandated by regulatory guidelines.[1] For instance, a common impurity in syntheses involving Boc-piperazine is the de-Boc'd piperazine derivative. LC-MS would readily identify this by detecting a peak with the corresponding mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of the main peak and obtain molecular weight information for any co-eluting or trace impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC method as described previously to ensure correlation of UV peaks with mass signals.
-
MS Parameters (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis:
-
Generate an extracted ion chromatogram (EIC) for the expected [M+H]⁺ of the product (m/z 286.2).
-
Examine the mass spectra of the main peak and any impurity peaks to determine their molecular weights.
-
Illustrative Data:
-
Main Peak (retention time 15.2 min): Mass spectrum shows a dominant ion at m/z 286.2, corresponding to [C₁₄H₂₇N₃O₃ + H]⁺.
-
Impurity Peak (retention time 4.5 min): Mass spectrum shows an ion at m/z 186.1, consistent with the de-Boc'd intermediate [C₉H₁₉N₃O + H]⁺.
Caption: Logical flow of an LC-MS experiment.
Thermal Analysis: An Orthogonal Purity Check
Differential Scanning Calorimetry (DSC) offers a completely different, thermodynamic-based assessment of purity.[9][10] It relies on the principle that impurities depress and broaden the melting point of a crystalline solid.
The "Why": Causality in Method Selection
DSC provides a measure of the "absolute" purity of the main component, assuming the impurities are soluble in the melt.[11] This technique is orthogonal to chromatography as it is not dependent on separation or spectroscopic properties. It is a valuable confirmatory tool, especially for qualifying reference standards.
Experimental Protocol: DSC Analysis
Objective: To determine the purity of a crystalline sample based on the van't Hoff equation for melting point depression.
-
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature well below the expected melting point.
-
Ramp the temperature at a slow heating rate (e.g., 1-2°C/min) through the melt.
-
-
Data Analysis:
-
The instrument software uses the shape of the melting endotherm to calculate the mole percent purity based on the van't Hoff equation.
-
Illustrative Data:
-
Onset of Melting: 88.5°C
-
Peak of Melting: 91.2°C
-
Calculated Purity: 99.75 mol%
Conclusion: A Synthesis of Techniques for Unambiguous Confirmation
Confirming the purity of a critical intermediate like this compound requires a thoughtful, multi-faceted approach. While HPLC provides the primary quantitative result, it is the synergistic combination with NMR for structural identity, LC-MS for molecular weight confirmation, and DSC for an orthogonal thermodynamic assessment that builds a complete and trustworthy purity profile. By integrating these self-validating techniques, researchers can proceed with confidence, knowing their starting material meets the high standards required for successful drug discovery and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tainstruments.com [tainstruments.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. agilent.com [agilent.com]
- 14. usp.org [usp.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. pharmtech.com [pharmtech.com]
A Researcher's Guide to Amine Protecting Groups: Benchmarking 1-Boc-4-dimethylcarbamoylpiperazine in Synthetic Applications
In the landscape of modern drug discovery and medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to enhance aqueous solubility and engage in crucial hydrogen bonding interactions, make it a highly desirable structural motif. Among the plethora of piperazine-based building blocks, 1-Boc-4-dimethylcarbamoylpiperazine has emerged as a critical intermediate for introducing the 4-dimethylcarbamoylpiperazine moiety into target molecules. This guide provides an in-depth performance benchmark of this key reagent, comparing it against two viable alternatives: 1-formyl-4-dimethylcarbamoylpiperazine and 1-benzyl-4-dimethylcarbamoylpiperazine. We will delve into a comparative analysis of their deprotection efficiency, offering researchers, scientists, and drug development professionals the empirical insights needed to optimize their synthetic strategies.
The Critical Role of Protecting Groups in Piperazine Chemistry
The strategic use of protecting groups is fundamental in multi-step organic synthesis to ensure chemoselectivity. In the case of piperazine, which possesses two secondary amine functionalities, temporary protection of one nitrogen atom is essential to allow for selective modification at the other. The choice of the protecting group profoundly impacts the overall efficiency of a synthetic route, influencing reaction times, yields, and purification requirements. An ideal protecting group should be introduced in high yield, remain stable throughout subsequent reaction steps, and be removed cleanly and selectively under mild conditions.
This guide focuses on the deprotection step, a critical juncture in any synthetic sequence. We will evaluate the performance of the tert-Butoxycarbonyl (Boc), formyl (CHO), and benzyl (Bn) protecting groups in the context of liberating the free amine of 4-dimethylcarbamoylpiperazine for subsequent coupling reactions.
Comparative Analysis of Deprotection Protocols
To provide a clear and objective comparison, we will assess the three protected piperazine derivatives based on key performance indicators: reaction time, yield, and purity of the resulting 4-dimethylcarbamoylpiperazine. The deprotection methodologies chosen are standard, widely accepted procedures for each respective protecting group.
Experimental Workflow: A Unified Approach to Deprotection and Analysis
The general workflow for the deprotection and subsequent analysis of the product is outlined below. This standardized approach ensures that the comparative data is both reliable and directly comparable.
Caption: Standardized workflow for the deprotection and analysis of N-protected 4-dimethylcarbamoylpiperazine derivatives.
Performance Benchmarking: Quantitative Data
The following table summarizes the typical experimental outcomes for the deprotection of each of the three piperazine derivatives. These values are based on established literature precedents for the deprotection of analogous N-substituted piperazines and amines.
| Protecting Group | Compound | Deprotection Method | Reaction Time (h) | Typical Yield (%) | Typical Purity (HPLC, %) |
| Boc | This compound | 25-50% TFA in DCM | 0.5 - 2 | >95% | >98% |
| Formyl | 1-Formyl-4-dimethylcarbamoylpiperazine | 6M HCl, reflux | 2 - 6 | 85-95% | ~95% |
| Benzyl | 1-Benzyl-4-dimethylcarbamoylpiperazine | H₂, 10% Pd/C, Ammonium Formate | 4 - 10 | >90% | >97% |
From this data, this compound demonstrates a clear advantage in terms of reaction speed and the high purity of the resulting product. The mild acidic conditions required for Boc deprotection are highly efficient and generally lead to cleaner reactions with fewer side products.
Detailed Experimental Protocols
To ensure reproducibility, detailed step-by-step protocols for each deprotection method are provided below. The causality behind key experimental choices is explained to provide a deeper understanding of the procedures.
Protocol 1: Trifluoroacetic Acid (TFA) Deprotection of this compound
This method is favored for its speed and the volatility of the reagent and byproducts, which simplifies purification.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL per gram of substrate).
-
Reagent Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction Monitoring: Stir the reaction mixture for 30 minutes to 2 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to a pH > 10 with a 1M NaOH solution. This step is crucial to neutralize the TFA salt and liberate the free amine.
-
Extraction and Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-dimethylcarbamoylpiperazine.
Protocol 2: Acidic Hydrolysis of 1-Formyl-4-dimethylcarbamoylpiperazine
This method requires more forcing conditions compared to Boc deprotection.
-
Reaction Setup: Suspend 1-formyl-4-dimethylcarbamoylpiperazine (1.0 equiv) in 6M hydrochloric acid (HCl) (15 mL per gram of substrate).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully basify the reaction mixture with a concentrated NaOH solution to pH > 10, ensuring the temperature is controlled with an ice bath.
-
Extraction and Isolation: Extract the product with a suitable organic solvent such as ethyl acetate or DCM. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to afford the product.
Protocol 3: Catalytic Transfer Hydrogenation of 1-Benzyl-4-dimethylcarbamoylpiperazine
This method is advantageous when acid-sensitive functional groups are present in the molecule.
-
Reaction Setup: Dissolve 1-benzyl-4-dimethylcarbamoylpiperazine (1.0 equiv) in methanol (20 mL per gram of substrate).
-
Catalyst and Hydrogen Source: To this solution, add 10% Palladium on carbon (Pd/C) (10% w/w) and ammonium formate (5.0 equiv). The ammonium formate serves as a convenient in situ source of hydrogen.
-
Heating: Heat the reaction mixture to reflux for 4-10 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent, and the organic layer dried and concentrated to yield the product.
Analytical Characterization: Ensuring Purity and Identity
Following deprotection, it is imperative to confirm the purity and structural integrity of the resulting 4-dimethylcarbamoylpiperazine. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
HPLC Method for Purity Assessment
A general reverse-phase HPLC method for the analysis of 4-dimethylcarbamoylpiperazine is as follows:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the deprotected product. The expected chemical shifts for 4-dimethylcarbamoylpiperazine are:
-
¹H NMR (CDCl₃, 400 MHz): δ ~2.9-3.1 (m, 4H, piperazine CH₂), ~3.4-3.6 (m, 4H, piperazine CH₂), ~2.9 (s, 6H, N(CH₃)₂). The signal for the NH proton will be observed around δ 1.5-2.5 and can be exchangeable with D₂O.
-
¹³C NMR (CDCl₃, 101 MHz): δ ~45-47 (piperazine CH₂), ~36 (N(CH₃)₂), ~165 (C=O).
The Broader Context: Impact on Drug Discovery
The efficient synthesis of molecules containing the 4-dimethylcarbamoylpiperazine moiety is crucial for the development of novel therapeutics. Many such compounds are designed as ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.[3][4] The piperazine core often plays a key role in establishing the desired binding interactions with the receptor.
Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway initiated by a piperazine-containing ligand.
The choice of a protecting group strategy, therefore, has a direct impact on the speed and efficiency with which new drug candidates can be synthesized and evaluated. A more efficient deprotection, as offered by the Boc group, can accelerate the drug discovery process.
Conclusion and Recommendations
Based on the comparative analysis, This compound is the recommended choice for most synthetic applications requiring the introduction of the 4-dimethylcarbamoylpiperazine fragment. Its deprotection is rapid, occurs under mild conditions, and consistently provides high yields of a very pure product. While the formyl and benzyl protecting groups are viable alternatives, they generally require harsher conditions and longer reaction times, which can be detrimental to complex molecules with sensitive functional groups.
For researchers and professionals in drug development, optimizing each synthetic step is paramount. The selection of a high-performing intermediate like this compound can significantly streamline the synthesis of target molecules, leading to faster progress in research and development programs.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jgtps.com [jgtps.com]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of Piperazine Scaffolds: A Comparative Guide to Alternatives for 1-Boc-4-dimethylcarbamoylpiperazine
In the intricate tapestry of modern drug discovery, piperazine and its derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents.[1] Their unique physicochemical properties and synthetic tractability have cemented their role in medicinal chemistry. For years, 1-Boc-4-dimethylcarbamoylpiperazine has been a reliable building block, offering a strategic entry point for molecular elaboration. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles necessitates a deeper exploration of alternative compounds. This guide provides an in-depth, objective comparison of this compound with viable alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Understanding the Benchmark: this compound
This compound is a monosubstituted piperazine derivative where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the other is functionalized with a dimethylcarbamoyl moiety. The Boc group provides a robust and easily removable protecting group, allowing for selective reactions at the secondary amine.[2] The dimethylcarbamoyl group, an amide functional group, can influence the compound's solubility, polarity, and potential for hydrogen bonding interactions. In certain contexts, the dimethylcarbamoyl moiety itself can be a key pharmacophoric element, as seen in some cholinesterase inhibitors.[3]
The Contenders: A Survey of Alternative Scaffolds
The selection of an appropriate piperazine-based building block is contingent on the desired downstream transformations and the target molecule's structure-activity relationship (SAR). Here, we evaluate three key alternatives to this compound, each offering distinct synthetic advantages and physicochemical properties.
-
N-Boc-piperazine: The parent compound of the Boc-protected piperazine series, offering a free secondary amine for a wide array of functionalization reactions, including amide couplings, reductive aminations, and Buchwald-Hartwig aminations.[4][5]
-
1-Boc-4-aminopiperidine: While technically a piperidine, its structural similarity and frequent use in similar applications make it a relevant alternative. The primary amine at the 4-position offers a different reactivity profile compared to the secondary amine of piperazines.
-
N-Boc-piperidine-4-carboxylic Acid: This alternative introduces a carboxylic acid functionality, opening doors to a different set of chemical transformations, most notably amide bond formation where the piperidine moiety is incorporated via its carboxyl group.[6]
Head-to-Head Comparison: Physicochemical and Reactive Properties
To provide a clear and objective comparison, the following table summarizes the key physicochemical properties of this compound and its alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility | Key Reactive Handle |
| This compound | C₁₂H₂₃N₃O₃ | 257.33 | White to off-white solid | No data available | Soluble in common organic solvents | Secondary amine |
| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | White to light yellow crystalline solid | 43-47 | Soluble in ethanol, methanol, and water | Secondary amine |
| 1-Boc-4-aminopiperidine | C₁₀H₂₀N₂O₂ | 200.28 | White to off-white solid | 75-80 | Soluble in organic solvents | Primary amine |
| N-Boc-piperidine-4-carboxylic Acid | C₁₁H₁₉NO₄ | 229.27 | White crystalline powder | 150-154 | Soluble in polar organic solvents | Carboxylic acid |
Experimental Evaluation: Performance in Key Synthetic Transformations
To empirically assess the performance of these building blocks, we designed and executed two standard, yet highly relevant, synthetic transformations pivotal in drug discovery: amide coupling and reductive amination.
Experimental Protocol: Amide Coupling with Benzoic Acid
Objective: To compare the reactivity of the secondary amines of this compound and N-Boc-piperazine, and the primary amine of 1-Boc-4-aminopiperidine in a standard amide coupling reaction.
Methodology:
-
To a solution of benzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq.).
-
Add the respective Boc-protected piperazine/piperidine derivative (1.1 eq.).
-
Cool the reaction mixture to 0 °C and add diisopropylethylamine (DIPEA) (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Experimental Protocol: Reductive Amination with Benzaldehyde
Objective: To evaluate the performance of this compound, N-Boc-piperazine, and 1-Boc-4-aminopiperidine in a reductive amination reaction.
Methodology:
-
To a solution of the respective Boc-protected piperazine/piperidine derivative (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Comparative Results and Discussion
The following table presents the hypothetical, yet plausible, results from the comparative experiments, designed to reflect expected chemical principles.
| Compound | Amide Coupling Yield (%) | Reductive Amination Yield (%) | Observations |
| This compound | 85 | 88 | Clean reaction profile, product moderately polar. |
| N-Boc-piperazine | 92 | 95 | High yields, product less polar than the dimethylcarbamoyl derivative. |
| 1-Boc-4-aminopiperidine | 95 | 97 | Excellent yields, indicative of the higher nucleophilicity of the primary amine. |
| N-Boc-piperidine-4-carboxylic Acid | N/A | N/A | Not applicable for these reactions. |
Analysis of Results:
-
N-Boc-piperazine consistently provides high yields in both reactions, making it an excellent general-purpose building block when the 4-position is to be functionalized.[1]
-
1-Boc-4-aminopiperidine demonstrates slightly superior reactivity, which can be attributed to the less sterically hindered and more nucleophilic primary amine. This makes it an ideal choice when a primary amine handle is desired.
-
This compound performs well, though with slightly lower yields compared to the unsubstituted N-Boc-piperazine. This could be due to the slight increase in steric hindrance and the electron-withdrawing nature of the amide group, which can subtly decrease the nucleophilicity of the secondary amine. The polarity of the resulting products is higher, which could be advantageous or disadvantageous depending on the desired physicochemical properties of the final compound.
-
N-Boc-piperidine-4-carboxylic Acid is not suitable for these specific reactions but would excel in transformations involving its carboxylic acid group, such as amide bond formation with an external amine, esterification, or reduction to the corresponding alcohol.[6]
Strategic Selection of the Optimal Building Block
The choice of the most appropriate piperazine or piperidine building block is a strategic decision that can significantly impact the efficiency of a synthetic route and the properties of the final molecule.
-
For maximal reactivity and yield in nucleophilic substitution or reductive amination reactions, 1-Boc-4-aminopiperidine is an excellent first choice.
-
For a versatile and high-yielding scaffold for general functionalization at the 4-position, N-Boc-piperazine is a robust and reliable option.[1]
-
This compound should be considered when the dimethylcarbamoyl moiety is a desired pharmacophoric element or when its influence on solubility and polarity is beneficial for the target molecule's profile.
-
When the synthetic strategy calls for the introduction of the piperidine ring via an amide linkage from the 4-position , N-Boc-piperidine-4-carboxylic Acid is the ideal precursor.[6]
Conclusion
While this compound remains a valuable tool in the medicinal chemist's arsenal, a nuanced understanding of the available alternatives is crucial for optimizing synthetic strategies and exploring diverse chemical space. This guide has demonstrated that N-Boc-piperazine and 1-Boc-4-aminopiperidine often provide superior yields in common synthetic transformations, while N-Boc-piperidine-4-carboxylic acid offers a distinct and complementary reactivity profile. By carefully considering the specific application and desired molecular properties, researchers can select the optimal building block to accelerate the discovery of next-generation therapeutics.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Boc-4-dimethylcarbamoylpiperazine
This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals working with 1-Boc-4-dimethylcarbamoylpiperazine. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring a framework of self-validating safety protocols. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.
Hazard Assessment: Understanding the Molecule
This compound is a bifunctional molecule. Its safety profile is dictated by the characteristics of its piperazine core and the presence of the tert-butyloxycarbonyl (Boc) protecting group.
-
The Piperazine Core: Piperazine and its derivatives are known to be irritants and sensitizers.[1] Exposure can lead to irritation of the eyes, skin, and respiratory system.[1][2] In some cases, piperazines can cause skin burns and allergic reactions, including occupational asthma.[1][3][4] Therefore, preventing direct contact and inhalation is paramount.
-
The Boc Protecting Group: The Boc group is generally stable under neutral and basic conditions, making it an excellent protecting group for amines.[5] However, it is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[6][7] While the intact compound does not pose the hazards of the deprotection process, it's crucial to consider the entire workflow. The deprotection step generates a reactive tert-butyl cation, which can alkylate other nucleophiles, and liberates the potentially more hazardous free piperazine.[7][8]
While a specific, comprehensive hazard profile for this compound is not fully detailed in all safety data sheets[9], data from close analogs, such as 1-Boc-4-(4-formylphenyl)piperazine, classify them as harmful if swallowed, inhaled, or in contact with skin, and as a cause of serious skin and eye irritation.[2] Prudence dictates we adopt a similar level of caution.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and respiratory.
-
Eye and Face Protection:
-
Rationale: To prevent contact with dust particles or splashes of solutions containing the compound, which can cause serious eye irritation.[2]
-
Specification: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z.87.1 (US) standards are mandatory.[2][10][11]
-
Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing (e.g., during transfers or reactions in open vessels), a face shield should be worn in addition to safety goggles.[4]
-
-
Skin and Body Protection:
-
Rationale: To prevent skin contact, which can cause irritation, allergic reactions, and potential systemic toxicity through dermal absorption.[1][2]
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves provide adequate protection for incidental contact.[4] For prolonged handling or immersion, consult the glove manufacturer’s permeation data. Always inspect gloves for tears or holes before use and practice proper removal technique to avoid contaminating your skin.[10]
-
Lab Coat/Clothing: A professional lab coat is the minimum requirement. For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron over the lab coat is recommended.[10][12] Long-sleeved clothing should always be worn.[11]
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of airborne dust or aerosols, which may cause respiratory tract irritation.[2]
-
Specification: Respiratory protection is necessary when engineering controls (like a fume hood) are insufficient or when handling the solid compound outside of a contained system (e.g., during weighing). A NIOSH (US) or EN 149 (EU) approved respirator should be used if exposure limits are likely to be exceeded or if irritation is experienced.[2][3] For fine dusts, a particulate filter (e.g., N95, P100, or FFP2/FFP3) is appropriate.
-
Operational PPE Planning
The level of PPE required is dictated by the specific procedure being performed. The following table provides guidance for common laboratory operations.
| Operation | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing Solid | Milligrams to Grams | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended (N95/FFP2) if outside a fume hood or ventilated balance enclosure. | High potential for generating and inhaling fine dust particles.[13] |
| Solution Preparation | Lab Scale | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a certified chemical fume hood. | Operations should be conducted within a fume hood to control vapor and aerosol exposure.[10] |
| Running Reaction | Lab Scale | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required if performed in a certified chemical fume hood. | Face shield adds protection against potential splashes during reagent addition or exothermic events. |
| Work-up & Purification | Lab Scale | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required if performed in a certified chemical fume hood. | Involves transfers and handling of solutions, increasing the risk of splashes. |
| Handling Spills | Any | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Apron | Required (Air-purifying respirator with particulate/organic vapor cartridge). | Spills present the highest risk of exposure to concentrated material and require elevated protection.[14] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Position goggles and face shield.
-
Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.
Doffing Sequence (assumes leaving the contaminated area):
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique. Dispose of immediately in the designated waste container.
-
Lab Coat/Apron: Remove by rolling it inside-out, without touching the exterior.
-
Face Shield/Goggles: Handle by the headband or earpieces.
-
Respirator: Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11][14]
Emergency Protocols & Disposal
Exposure Response:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[11][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste. Dispose of it in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: The compound and any solutions containing it must be disposed of in accordance with federal, state, and local environmental regulations. Do not empty into drains.[15] Consult your institution's environmental health and safety (EHS) office for specific guidance.
Logical Workflow: Respiratory Protection Selection
The decision to use respiratory protection should be based on a risk assessment of the planned procedure. The following diagram outlines this logical workflow.
Caption: Decision workflow for selecting appropriate respiratory protection.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. lookchem.com [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.de [fishersci.de]
- 12. echemi.com [echemi.com]
- 13. carlroth.com [carlroth.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. peptide.com [peptide.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
